Thevetiaflavone
Description
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQABHAHJGSNVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thevetiaflavone: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thevetiaflavone, a naturally occurring flavone, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a detailed overview of the known natural sources and distribution of this compound. It summarizes the available quantitative data for total flavonoid content in one of its primary sources, details established experimental protocols for extraction and analysis, and explores the potential signaling pathways that may be modulated by this compound based on the activities of structurally related flavonoids. This document aims to serve as a foundational resource for researchers investigating this compound for potential therapeutic applications.
Natural Sources and Distribution
This compound has been identified in a select number of plant species, indicating a relatively specific distribution in the plant kingdom. The primary documented natural sources of this compound include:
-
Wikstroemia indica : This plant, used in traditional medicine, is another confirmed source of this compound.[4][5][6] The presence of this compound has been confirmed through liquid chromatography with tandem mass spectrometry (LC-MS/MS) analysis of its various parts.[5][6]
-
Heliotropium sinuatum : This species has also been reported to contain this compound. However, detailed studies on the distribution and concentration of the compound within this plant are limited.
-
Limonium sinuatum : While quantitative analysis of flavonoids has been performed on this plant, the presence and quantity of this compound specifically have not been reported in the available literature.[7]
Quantitative Data
Specific quantitative analysis of this compound content in its natural sources is limited in the current scientific literature. However, studies on the total flavonoid content of Thevetia peruviana leaves provide valuable insight into the potential yield of flavonoid compounds from this plant.
| Plant Source | Plant Part | Total Flavonoid Content (mg/g of dry extract) | Method of Quantification | Reference |
| Thevetia peruviana | Leaves | 12.47 | Spectrophotometry (Aluminum chloride colorimetric assay) | [1][3] |
Note: This table represents the total flavonoid content and not the specific concentration of this compound. Further research employing quantitative analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) with a pure this compound standard is required for its precise quantification.
Experimental Protocols
This section details the methodologies for the extraction, isolation, and analysis of flavonoids from the primary plant sources of this compound. These protocols can be adapted for the specific isolation and quantification of this compound.
Extraction of Flavonoids from Thevetia peruviana Leaves
This protocol is based on the methodology described for the extraction of polyphenolic compounds from the leaves of Thevetia peruviana.[1][3]
Workflow for Extraction and Fractionation of Flavonoids from Thevetia peruviana Leaves
Caption: Workflow for the extraction and fractionation of flavonoids from Thevetia peruviana leaves.
Methodology:
-
Sample Preparation: Air-dried leaves of Thevetia peruviana are ground into a fine powder.
-
Extraction: The powdered plant material is extracted with methanol using a suitable method such as Soxhlet extraction or maceration.
-
Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation: The crude methanolic extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a flavone, is expected to be enriched in the ethyl acetate fraction.
Extraction of Flavonoids from Wikstroemia indica
This protocol is based on the ultrasonic-assisted extraction method described for flavonoids from Wikstroemia indica.[5][6]
Methodology:
-
Sample Preparation: The plant material (e.g., leaves, stems) is dried and powdered.
-
Extraction: The powdered sample is subjected to ultrasonic-assisted extraction with methanol.
-
Filtration and Analysis: The extract is filtered and can be directly subjected to analysis or further purification steps.
Analytical Methods for Quantification
3.3.1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method can be employed for the separation and quantification of this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like 0.1% formic acid or acetic acid) is typically used.
-
Detection: A Diode Array Detector (DAD) or UV detector set at the maximum absorbance wavelength of this compound (around 270 nm and 330 nm, characteristic of flavones) can be used.
-
Quantification: A calibration curve is constructed using a pure standard of this compound to quantify its concentration in the plant extracts.
3.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound, especially in complex matrices.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for flavonoids.
-
Mass Analysis: A triple quadrupole or ion trap mass spectrometer can be used for tandem mass spectrometry (MS/MS) experiments to confirm the identity of this compound based on its specific fragmentation pattern.
-
Quantification: Multiple Reaction Monitoring (MRM) mode can be used for highly sensitive and specific quantification.
Potential Signaling Pathways
While direct experimental evidence for the signaling pathways modulated by this compound is currently lacking, the well-documented activities of other structurally similar flavonoids provide a strong basis for hypothesizing its potential biological targets. Flavonoids are known to exert their effects through the modulation of various signaling cascades involved in inflammation and cancer.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Flavonoids have been shown to modulate the MAPK pathway.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and cancer. Many flavonoids are known to inhibit the NF-κB pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers. Flavonoids have been reported to inhibit this pathway.
References
- 1. [PDF] Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The determination of flavonoids in Wikstroemia indica C. A. Mey. by liquid chromatography with photo-diode array detection and negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QUANTITATIVE DETERMINATION OF FLAVONOIDS PRESENT IN LIMONIUM SINUATUM MILL [bpsa.journals.ekb.eg]
Isolation of Thevetiaflavone from Wikstroemia indica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Thevetiaflavone, a promising flavonoid, from the plant Wikstroemia indica. This document details a plausible experimental protocol based on established phytochemical techniques for flavonoid extraction and purification. It also includes a summary of the compound's known biological activities and associated signaling pathways.
Introduction to this compound and Wikstroemia indica
This compound is a flavonoid that has been identified in the medicinal plant Wikstroemia indica (L.) C. A. Mey., a member of the Thymelaeaceae family.[[“]][2] W. indica has a history of use in traditional Chinese medicine for treating various ailments, including inflammatory diseases and cancer.[3][4] Modern research has revealed that W. indica is a rich source of various bioactive compounds, including flavonoids, biflavonoids, coumarins, and lignans.[3][5] this compound, in particular, has garnered scientific interest for its neuroprotective properties.[[“]][2]
Experimental Protocols for Isolation and Purification
While a specific, detailed protocol for the isolation of this compound from Wikstroemia indica is not extensively documented in publicly available literature, the following procedure is a robust, multi-step process constructed from established methods for flavonoid extraction and purification from Wikstroemia species and other plants.[3][6][7]
Plant Material Collection and Preparation
-
Collection: The rhizomes of Wikstroemia indica are typically used for the isolation of flavonoids.[2][5]
-
Drying: The collected plant material should be air-dried in the shade to prevent the degradation of phytochemicals.
-
Grinding: The dried rhizomes are then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature.[3] A common ratio is 1:10 (w/v) of plant material to solvent.
-
Maceration/Sonication: The mixture can be macerated with periodic shaking for 48-72 hours or subjected to ultrasonication to enhance extraction efficiency.[3][8]
-
Filtration and Concentration: The ethanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Solvent Partitioning
-
Suspension in Water: The crude ethanolic extract is suspended in distilled water.
-
Liquid-Liquid Partitioning: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This compound, being a flavonoid, is expected to be enriched in the ethyl acetate fraction.[9][10]
-
Fraction Concentration: The ethyl acetate fraction is collected and concentrated to dryness.
Chromatographic Purification
The ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of this compound.
-
Silica Gel Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform and methanol is commonly used for the separation of flavonoids.[6] The elution may start with 100% chloroform, with a stepwise increase in the concentration of methanol.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.
-
-
Sephadex LH-20 Column Chromatography (Further Purification):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol is a common eluent for separating flavonoids on Sephadex LH-20.[9]
-
Purpose: This step helps in removing pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Column: A reversed-phase C18 column is typically used for the final purification of flavonoids.[11]
-
Mobile Phase: A gradient system of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape) is employed.[11]
-
Detection: UV detection at a wavelength corresponding to the absorption maximum of this compound.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Structure Elucidation
The purified this compound is identified and its structure confirmed using spectroscopic methods such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.
Quantitative Data
| Extraction Step | Parameter | Expected Outcome/Value | Reference/Method |
| Ethanol Extraction | Yield of Crude Extract | 5-15% (w/w) of dried plant material | Gravimetric |
| Solvent Partitioning | Yield of Ethyl Acetate Fraction | 1-5% (w/w) of crude extract | Gravimetric |
| Column Chromatography | Yield of Semi-Purified Fraction | 0.1-1% (w/w) of ethyl acetate fraction | Gravimetric |
| Preparative HPLC | Purity of this compound | >95% | HPLC Analysis |
| Spectroscopic Data for this compound | |
| Parameter | Expected Data Type |
| Molecular Formula | C₁₆H₁₂O₅ |
| Molecular Weight | 284.26 g/mol |
| ¹H-NMR (DMSO-d₆, δ ppm) | Characteristic peaks for the flavonoid A, B, and C rings. |
| ¹³C-NMR (DMSO-d₆, δ ppm) | Resonances corresponding to the 16 carbon atoms of the this compound skeleton. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M-H]⁻ ion peak corresponding to the molecular weight. |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
This compound Signaling Pathway in Neuroprotection
This compound has been shown to exert neuroprotective effects by mitigating oxidative stress-induced apoptosis.[[“]][2] In models of oxygen-glucose deprivation/reperfusion (OGD/R), which mimics ischemic injury, this compound ameliorates reactive oxygen species (ROS)-mediated mitochondrial dysfunction.[[“]][2]
The proposed mechanism involves the following key steps:
-
Inhibition of ROS Overproduction: this compound reduces the excessive production of ROS, which are highly reactive molecules that can damage cells.[[“]][2]
-
Mitochondrial Protection: By reducing ROS, this compound helps to maintain the mitochondrial membrane potential and prevents the opening of the mitochondrial permeability transition pore (mPTP).[[“]][2]
-
Regulation of Apoptotic Proteins: this compound upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the expression of the pro-apoptotic protein Bax.[[“]][2] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria.
-
Inhibition of Caspase-3 Activation: The inhibition of cytochrome c release subsequently prevents the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[[“]][2]
Caption: this compound's neuroprotective signaling pathway.
Conclusion
This compound from Wikstroemia indica represents a valuable natural product with significant therapeutic potential, particularly in the context of neurodegenerative diseases. While a standardized, publicly available protocol for its isolation is lacking, this guide provides a comprehensive and technically sound methodology based on established principles of phytochemistry. Further research is warranted to optimize the isolation process, quantify the yield of this compound from W. indica, and further elucidate its pharmacological activities and mechanisms of action. This will be crucial for advancing its development as a potential therapeutic agent.
References
- 1. consensus.app [consensus.app]
- 2. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]
- 3. The determination of flavonoids in Wikstroemia indica C. A. Mey. by liquid chromatography with photo-diode array detection and negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of theaflavins including methylated theaflavins in black tea leaves by solid-phase extraction and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Thevetiaflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thevetiaflavone, a naturally occurring O-methylated flavone, has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of apigenin, it shares a core flavonoid structure responsible for a wide array of biological activities. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and further investigation. Detailed experimental protocols for isolation and analysis are outlined, and its potential interactions with key cellular signaling pathways are explored.
Introduction
This compound (5-O-methylapigenin) is a flavonoid found in various plant species, including Thevetia neriifolia and Heliotropium sinuatum.[1] Its chemical structure, characterized by a methoxy group at the C-5 position of the apigenin backbone, influences its physicochemical properties and biological activity. Understanding the precise spectroscopic signature of this compound is crucial for its unambiguous identification in complex natural extracts and for quality control in drug development processes. This document serves as a detailed resource for researchers, providing tabulated spectroscopic data, experimental methodologies, and an exploration of its potential mechanisms of action.
Spectroscopic Data
The structural elucidation of this compound relies heavily on a combination of NMR and MS techniques. The following sections present the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. This compound's structure has been elucidated using one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 6.93 | s | |
| 6 | 6.40 | d | 2.1 |
| 8 | 6.81 | d | 2.1 |
| 2' | 7.94 | d | 8.8 |
| 3' | 6.94 | d | 8.8 |
| 5' | 6.94 | d | 8.8 |
| 6' | 7.94 | d | 8.8 |
| 5-OCH₃ | 3.89 | s | |
| 7-OH | 10.85 | s | |
| 4'-OH | 12.98 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)
| Position | δ (ppm) |
| 2 | 163.6 |
| 3 | 103.9 |
| 4 | 182.0 |
| 5 | 161.4 |
| 6 | 94.4 |
| 7 | 164.5 |
| 8 | 99.2 |
| 9 | 157.4 |
| 10 | 105.7 |
| 1' | 121.2 |
| 2' | 128.5 |
| 3' | 116.0 |
| 4' | 161.3 |
| 5' | 116.0 |
| 6' | 128.5 |
| 5-OCH₃ | 56.1 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI-MS/MS | Positive | 285.07 | 270 ([M+H-CH₃]⁺), 257 ([M+H-CO]⁺), 242, 167, 153, 139 |
The fragmentation of flavonoids in mass spectrometry often involves retro-Diels-Alder (rDA) reactions in the C-ring and losses of small neutral molecules like CO, H₂O, and radicals such as CH₃ from methoxy groups. For this compound, the radical loss of a methyl group (CH₃) from the methoxy substituent is a characteristic fragmentation pathway.
Experimental Protocols
The following sections describe generalized protocols for the isolation and spectroscopic analysis of this compound from plant material.
Isolation of this compound
A common method for the extraction and isolation of flavonoids from plant sources involves solvent extraction followed by chromatographic separation.
Protocol:
-
Extraction: The dried and powdered plant material is subjected to Soxhlet extraction with methanol for several hours.
-
Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically found in the ethyl acetate fraction.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, to separate the different components.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
-
Data Processing: The acquired data is processed using appropriate software to obtain the final spectra for analysis and structural assignment.
Mass Spectrometry:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. Full scan MS and tandem MS (MS/MS) spectra are acquired.
-
Data Analysis: The molecular ion peak is identified, and the fragmentation pattern in the MS/MS spectrum is analyzed to confirm the structure.
Potential Signaling Pathway Interactions
Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. While specific research on this compound is emerging, its structural similarity to apigenin suggests potential interactions with key pathways implicated in cell proliferation, inflammation, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is often associated with cancer. Many flavonoids have been shown to inhibit this pathway.
This compound may inhibit the PI3K/Akt pathway by directly or indirectly suppressing the activity of PI3K and the subsequent phosphorylation of Akt. This inhibition would lead to the downregulation of downstream effectors, ultimately resulting in decreased cell proliferation and survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Flavonoids have been shown to modulate the activity of different MAPK family members, such as ERK, JNK, and p38.
This compound may exert its effects by inhibiting the phosphorylation cascade of the MAPK pathway at various levels, including MAPKKK, MAPKK, and MAPK. This modulation can lead to altered gene expression and cellular responses, potentially contributing to its anti-inflammatory and anti-cancer properties.
Conclusion
This technical guide provides a consolidated resource of the spectroscopic data of this compound, essential for its accurate identification and characterization. The detailed experimental protocols offer a foundation for its isolation and analysis from natural sources. Furthermore, the exploration of its potential interactions with the PI3K/Akt and MAPK signaling pathways provides a basis for future research into its pharmacological mechanisms. This comprehensive information is intended to support and accelerate the efforts of researchers and drug development professionals in harnessing the therapeutic potential of this compound.
References
In Silico Prediction of Thevetiaflavone Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetiaflavone, a flavone found in various plant species, has garnered interest for its potential therapeutic properties. As with many natural products, a comprehensive understanding of its mechanism of action is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in silico approaches used to predict the molecular targets of this compound. Due to the limited specific in silico studies on this compound, this guide will leverage data and methodologies from studies on the structurally similar flavonoid, Apigenin (this compound is 5-O-methylapigenin), to illustrate the target prediction workflow and potential biological activities.
In silico target prediction is a powerful computational strategy in drug discovery that can significantly accelerate the identification of potential protein targets for small molecules.[1] By simulating the interactions between a ligand (like this compound) and a vast library of biological macromolecules, these methods can prioritize targets for subsequent experimental validation, thereby saving considerable time and resources.[1] This guide will detail the core methodologies, present relevant data in a structured format, and provide visual representations of key processes and pathways.
In Silico Methodologies for Target Prediction
A multi-faceted in silico approach is typically employed for robust target prediction. This often involves a combination of ligand-based and structure-based methods to enhance the accuracy of the predictions.
General Workflow
The overall workflow for in silico target prediction of a small molecule like this compound is a systematic process that begins with the compound's structure and culminates in a list of prioritized potential protein targets for experimental validation.
Experimental Protocols
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][3] This method is instrumental in understanding the binding mechanism and affinity.
-
Protein Preparation: The three-dimensional crystal structures of potential target proteins are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and charges are assigned to the protein atoms.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation. Torsion angles are defined to allow for flexibility during docking.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore various conformations of the ligand within the protein's active site.[4] The simulation generates multiple binding poses, which are then scored based on a scoring function that estimates the binding free energy.
-
Analysis: The resulting docked poses are analyzed to identify the one with the lowest binding energy, which represents the most stable binding conformation. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then examined.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[5][6]
-
Pharmacophore Model Generation: A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the interaction pattern of a ligand in a protein's active site (structure-based).[5] The model consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
-
Database Screening: The generated pharmacophore model is used as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) to identify other molecules that fit the model.
-
Hit Filtering: The retrieved hits are further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to select the most promising candidates.
Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target.[7][8]
-
Library Preparation: A large library of compounds, which can be from commercial sources or natural product databases, is prepared for screening. The 3D structures of these compounds are generated and optimized.
-
Target-Based Virtual Screening: In this approach, molecular docking is used to screen the entire library against the active site of a specific protein target.[8] The compounds are ranked based on their docking scores.
-
Ligand-Based Virtual Screening: This method uses the structure of a known active ligand to find other compounds with similar properties. This can involve 2D similarity searches or 3D shape-based screening.
-
Post-Screening Analysis: The top-ranked compounds from the virtual screen are subjected to further analysis, including visual inspection of their binding modes and evaluation of their ADMET properties, before being selected for experimental testing.
Predicted Targets of this compound (via Apigenin)
As a proxy for this compound, we present in silico data for Apigenin, a closely related flavone that has been more extensively studied. These potential targets provide a strong starting point for investigating the biological activities of this compound.
Quantitative Data: Binding Affinities of Apigenin
The following table summarizes the predicted binding energies of Apigenin with various protein targets, as determined by molecular docking studies. A more negative binding energy indicates a stronger predicted binding affinity.
| Target Protein Family | Specific Target | PDB ID | Predicted Binding Energy (kcal/mol) | Reference |
| Kinases | p38 Mitogen-Activated Protein Kinase | - | -8.21 | [1][9] |
| Cyclin-Dependent Kinase 4 (CDK4) | - | -5.34 | [1][9] | |
| Oxidoreductases | Xanthine Oxidase (XO) | - | -8.2 to -8.7 | [10] |
| NADPH Oxidase (NOX) | - | -6.83 | [9] | |
| Inducible Nitric Oxide Synthase (iNOS) | - | - | [9] | |
| Oncogenes | KRAS (G12C, G12D, G12V mutants) | - | High binding energies reported | [1] |
| Apoptosis-Related | Caspase 3 | - | -5.750 | [11] |
| Tumor Suppressors | p53 | - | -4.611 | [11] |
| Adhesion Molecules | Mucosal Addressin Cell Adhesion Molecule 1 | - | -5.307 | [11] |
| Viral Proteins | SARS-CoV-2 Main Protease (Mpro/3CLpro) | 6XBG | -98.20 (MolDock Score) | [12] |
| SARS-CoV-2 RNA-dependent RNA Polymerase | 7BTF | -93.403 (MolDock Score) | [12] | |
| MERS-CoV Spike-RBD | 4KRO | -61.069 (MolDock Score) | [12] | |
| Papain-like Protease (MERS) | 4P16 | -47.314 (MolDock Score) | [12] |
Potential Signaling Pathway Involvement
Based on the predicted targets, this compound may modulate several key signaling pathways implicated in various diseases, including cancer and inflammatory disorders. For instance, the inhibition of p38 MAPK could have anti-inflammatory effects.
Drug Discovery and Development Logic
The in silico prediction of targets is an early and crucial phase in the broader drug discovery and development pipeline. The insights gained from these computational studies guide the subsequent preclinical and clinical research phases.
Conclusion
In silico target prediction offers a highly efficient and cost-effective strategy for elucidating the potential mechanisms of action of natural products like this compound. By leveraging computational tools for molecular docking, pharmacophore modeling, and virtual screening, researchers can rapidly identify and prioritize potential protein targets. While the data presented here for the closely related flavonoid Apigenin serves as a valuable proxy, dedicated in silico and subsequent in vitro studies on this compound are warranted to confirm these predictions and fully uncover its therapeutic potential. This guide provides a foundational framework for researchers to design and execute such studies, ultimately accelerating the translation of this promising natural compound into a clinically relevant therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A molecular docking study of EGCG and theaflavin digallate with the druggable targets of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Compounds That Inhibit SARS-CoV-2 Discovered Using Virtual Screening | Technology Networks [technologynetworks.com]
- 8. Frontiers | Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity [frontiersin.org]
- 9. Evaluation of the Inhibitory Potential of Apigenin and Related Flavonoids on Various Proteins Associated with Human Diseases Using AutoDock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ukm.my [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. scholars.direct [scholars.direct]
Thevetiaflavone: A Promising Flavonoid for Novel Anti-Cancer Therapies
For Immediate Release
[City, State] – [Date] – Thevetiaflavone, a naturally occurring flavonoid primarily isolated from the plant Thevetia peruviana, is emerging as a significant candidate in the development of novel anti-cancer agents. A comprehensive review of existing scientific literature reveals its potential to induce cytotoxic and apoptotic effects across a range of human cancer cell lines, including prostate, breast, colorectal, and lung cancers. This technical guide synthesizes the current understanding of this compound's anti-cancer properties, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental methodologies for its study.
The anti-cancer potential of this compound is primarily attributed to its ability to trigger programmed cell death, or apoptosis, in malignant cells. Mechanistic studies, though preliminary, suggest that this compound modulates the expression of key regulatory proteins involved in the apoptotic cascade. Specifically, it has been observed to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 and the executioner caspase, caspase-3. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the initiation of the apoptotic pathway.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic effects of extracts containing this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, provide a measure of its potency. The following table summarizes the IC50 values for a methanolic extract of Thevetia peruviana fruit, a primary source of this compound. It is important to note that these values are for a crude extract and the potency of purified this compound may be significantly higher.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| PC-3 | Prostate Cancer | 1.91 ± 0.76 |
| MCF-7 | Breast Cancer | 5.78 ± 2.12 |
| HCT-116 | Colorectal Cancer | 6.30 ± 4.45 |
| A549 | Lung Cancer | 12.04 ± 3.43 |
Experimental Protocols
The investigation of this compound's anti-cancer properties involves a series of well-established experimental protocols. These methodologies are crucial for determining its efficacy and understanding its mechanism of action.
Isolation and Purification of this compound
This compound is typically isolated from the leaves or fruits of Thevetia peruviana. A general protocol involves the following steps:
-
Extraction: The dried and powdered plant material is subjected to maceration with a suitable solvent, such as methanol.
-
Fractionation: The crude extract is then sequentially fractionated using solvents of increasing polarity to separate compounds based on their chemical properties.
-
Chromatography: The fractions containing flavonoids are further purified using chromatographic techniques like column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
-
Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. The protocol is as follows:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of purified this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Detection by Annexin V-FITC Staining
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. This assay allows for the differentiation between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cancer cells are treated with this compound at its predetermined IC50 concentration for a specific time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.
-
Staining: The cells are then incubated with Annexin V conjugated to a fluorescent dye (like FITC) and a viability dye such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways and Molecular Interactions
The induction of apoptosis by this compound is a complex process involving the modulation of specific signaling pathways. While research specifically on this compound is ongoing, the mechanisms of other structurally similar flavonoids provide a likely model for its action.
The Intrinsic Apoptotic Pathway
The available data suggests that this compound likely triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins.
Caption: Intrinsic Apoptotic Pathway Induced by this compound.
Further research is warranted to fully elucidate the intricate signaling cascades, such as the PI3K/Akt and MAPK pathways, that are likely modulated by this compound in cancer cells. The initial findings strongly suggest that this compound holds considerable promise as a lead compound for the development of new and effective anti-cancer drugs. Continued investigation into its molecular targets and in vivo efficacy is essential to translate these promising preclinical observations into clinical applications.
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thevetiaflavone, a flavone found in plants such as Thevetia neriifolia, has emerged as a compound of interest with potential neuroprotective and anticancer properties. While research on this compound is in its nascent stages, the broader class of flavones, including structurally related compounds like apigenin, luteolin, and kaempferol, has been extensively studied, revealing significant therapeutic potential. This technical guide provides a comprehensive review of the current state of knowledge on this compound and a detailed exploration of the biological activities, mechanisms of action, and experimental protocols for key related flavones. By presenting quantitative data, detailed methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further investigation into this promising class of natural compounds.
Introduction to this compound
This compound is a flavone with the chemical structure 5,7,4'-trihydroxy-3',5'-dimethoxyflavone. It has been identified in various plant species, including Thevetia neriifolia and Heliotropium sinuatum[1]. Preliminary studies have indicated its potential as a neuroprotective agent. Specifically, this compound has been shown to ameliorate neuronal cell injury by improving mitochondrial function mediated by reactive oxygen species (ROS), upregulating the anti-apoptotic protein Bcl-2, and downregulating the pro-apoptotic proteins Bax and caspase-3[2]. These findings suggest a protective role for this compound in conditions associated with oxidative stress and apoptosis in neuronal cells[3].
While direct quantitative data on the cytotoxic and anti-inflammatory activities of pure this compound are limited in the current literature, a methanolic extract of Thevetia peruviana fruits, which contains this compound among other compounds, has demonstrated cytotoxic activity against various human cancer cell lines. The IC50 values for this extract were reported as 1.91 ± 0.76 µg/mL for prostate cancer, 5.78 ± 2.12 µg/mL for breast cancer, 6.30 ± 4.45 µg/mL for colorectal cancer, and 12.04 ± 3.43 µg/mL for lung cancer cell lines[2]. This suggests that compounds within the extract, potentially including this compound, possess anticancer properties.
Given the limited specific data on this compound, this guide will now delve into the well-characterized biological activities of structurally and functionally related flavones—apigenin, luteolin, and kaempferol—to provide a framework for understanding the potential mechanisms and therapeutic applications of this compound.
Related Flavones: A Detailed Pharmacological Overview
Apigenin, luteolin, and kaempferol are among the most extensively studied flavones and share a common chemical scaffold with this compound. Their well-documented anti-inflammatory, antioxidant, and anticancer properties provide valuable insights into the potential bioactivities of this compound.
Quantitative Data on Biological Activities
The following tables summarize the half-maximal inhibitory concentration (IC50) values for apigenin, luteolin, and kaempferol in various cancer cell lines, demonstrating their cytotoxic potential.
Table 1: Cytotoxic Activity (IC50) of Apigenin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HT29 | Colorectal Cancer | 12.5 - 25 | 48 | |
| HCT-15 | Colorectal Cancer | Not specified | 72 | [4] |
| A375SM | Melanoma | ~50 | 24 | [5] |
| PC-3 | Prostate Cancer | 20 - 40 | 24 | |
| MCF-7 | Breast Cancer | Not specified | Not specified | [6] |
Table 2: Cytotoxic Activity (IC50) of Luteolin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| EC1 | Esophageal Carcinoma | 20 - 60 | 48/72 | [7] |
| KYSE450 | Esophageal Carcinoma | 20 - 60 | 48/72 | [7] |
| U251 | Glioblastoma | ~25-30 | Not specified | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19.17 | 72 | [9] |
| 4T1 | Triple-Negative Breast Cancer | 6.98 | 72 | [9] |
| MES-SA-Dx5 | Sarcoma | 20 ± 5 | 48 | [10] |
Table 3: Cytotoxic Activity (IC50) of Kaempferol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HepG2 | Liver Cancer | Not specified | 24, 48, 72 | [11] |
| MCF-7 | Breast Cancer | 88.8 (Kaempferol 3-rutinoside-4'-glucoside) | 24 | [12] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of flavones. These protocols are based on established methods and can be adapted for the study of this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol (adapted from[6]):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., apigenin at 5, 10, 20, 40 µM) and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% v/v dimethylformamide in 2% glacial acetic acid with 16% w/w SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined from a dose-response curve.
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is a sensitive assay to determine the effectiveness of cytotoxic agents.
Protocol (adapted from[7][8][9]):
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with the desired concentrations of the test compound (e.g., luteolin at 5, 10, 20 µM) for a specified period (e.g., 72 hours).
-
Incubation: Replace the treatment medium with fresh, drug-free medium and incubate the plates for 10-14 days, changing the medium every 3-4 days, until colonies are visible.
-
Fixation and Staining: Wash the colonies with PBS, fix them with 4% paraformaldehyde for 30 minutes, and then stain with 0.1% crystal violet for 30 minutes.
-
Colony Counting: After washing and drying, count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
The scratch wound healing assay is a straightforward method to study cell migration in vitro.
Protocol (adapted from[5][12]):
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test compound at various concentrations (e.g., kaempferol at 20-40 µM) or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8, 12, or 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure. The percentage of wound closure can be calculated and compared between treatment groups.
Signaling Pathways Modulated by Flavones
Flavones exert their biological effects by modulating a complex network of intracellular signaling pathways that regulate cell proliferation, survival, apoptosis, inflammation, and angiogenesis. The following sections detail the key pathways affected by apigenin, luteolin, and kaempferol, which are likely to be relevant for this compound as well.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Flavones, including apigenin, luteolin, and kaempferol, have been shown to inhibit this pathway at various levels.
-
Mechanism of Flavone-mediated Inhibition: Flavones can directly or indirectly inhibit the activity of PI3K, leading to reduced phosphorylation and activation of Akt. Downstream, this results in the deactivation of mTOR and its targets, which are critical for protein synthesis and cell growth. Furthermore, inhibition of Akt can lead to the activation of pro-apoptotic proteins like Bad and the transcription factor FOXO3a, promoting apoptosis. Kaempferol, for example, has been shown to inactivate the PI3K/Akt/mTOR signaling pathway in HepG2 liver cancer cells.
Caption: PI3K/Akt/mTOR pathway inhibition by flavones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that governs cell proliferation, differentiation, and apoptosis. It consists of several cascades, including the ERK, JNK, and p38 MAPK pathways. Flavones can differentially modulate these cascades to exert their anticancer effects.
-
Mechanism of Flavone-mediated Modulation: Luteolin has been shown to interfere with the MAPK pathway in glioma cells[13]. Depending on the cellular context, flavones can either inhibit the pro-proliferative ERK pathway or activate the pro-apoptotic JNK and p38 pathways. This differential regulation can halt the cell cycle and induce apoptosis in cancer cells.
Caption: MAPK pathway modulation by flavones.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immune responses, and cell survival. Its constitutive activation is observed in many cancers, where it promotes chronic inflammation and protects cancer cells from apoptosis.
-
Mechanism of Flavone-mediated Inhibition: Flavones like luteolin can inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes[1][14]. Luteolin has been shown to block IκB kinase (IKK) activity, a critical step in NF-κB activation[15].
Caption: NF-κB pathway inhibition by flavones.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis to achieve uncontrolled proliferation. Flavones can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Mechanism of Flavone-mediated Apoptosis Induction: As observed with this compound, related flavones can modulate the balance of Bcl-2 family proteins, decreasing the levels of anti-apoptotic members (like Bcl-2) and increasing the levels of pro-apoptotic members (like Bax)[2]. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases (like caspase-9 and the executioner caspase-3), ultimately leading to apoptosis[16][17][18][19].
Caption: Intrinsic apoptosis pathway induction by flavones.
Conclusion and Future Directions
This compound and its related flavones represent a promising class of natural compounds with significant potential for the development of novel therapeutics, particularly in the areas of neuroprotection and oncology. While the existing body of research on this compound is limited, the extensive studies on apigenin, luteolin, and kaempferol provide a strong foundation for understanding its likely mechanisms of action. These flavones have been shown to modulate key signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB, and to induce apoptosis in cancer cells.
To fully elucidate the therapeutic potential of this compound, future research should focus on:
-
Quantitative Bioactivity Studies: Determining the IC50 values of pure this compound in a wide range of cancer cell lines and in models of neuroinflammation and oxidative stress.
-
Detailed Mechanistic Investigations: Elucidating the specific molecular targets of this compound within the key signaling pathways to understand its precise mechanism of action.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models of cancer and neurodegenerative diseases.
-
Pharmacokinetic and Bioavailability Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and therapeutic potential.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent. This technical guide serves as a foundational resource to inform and guide these future research endeavors.
References
- 1. researchhub.com [researchhub.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. latamjpharm.org [latamjpharm.org]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic synthesis of tea theaflavin derivatives and their anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amentoflavone Promotes Cellular Uptake and Degradation of Amyloid-Beta in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin attenuates migration and invasion of lung cancer cells via suppressing focal adhesion kinase and non-receptor tyrosine kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Optimization of Hybrid Polymeric Nanoparticles of Apigenin: Physicochemical Characterization, Antioxidant Activity and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. graphviz.org [graphviz.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Thevetiaflavone: A Detailed Protocol for Extraction from Plant Material
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thevetiaflavone, a methoxylated flavone, is a natural compound of significant interest due to its potential therapeutic properties, including its role in modulating apoptosis. Found in various plant species, including Thevetia peruviana (yellow oleander) and Wikstroemia indica, efficient extraction and purification of this compound are crucial for further research and development. This document provides detailed protocols for the extraction of this compound from plant material, a comparison of different extraction methods, and an overview of its implicated signaling pathway.
Data Presentation: Comparison of Extraction Methods for Flavonoids
The following table summarizes quantitative data from studies on the extraction of total flavonoids from Thevetia peruviana, providing a comparative overview of different methodologies.
| Extraction Method | Plant Material | Solvent | Key Parameters | Total Flavonoid Yield (mg/g of dry weight) | Reference |
| Soxhlet Extraction | Thevetia peruviana cell suspension | 20% (v/v) Ethanol | 9 siphons | 18.79 ± 3.21 (Quercetin Equivalents) | [1] |
| Cold Maceration | Thevetia peruviana leaves | 70% (v/v) Aqueous Methanol | Ambient temperature, exhaustive extraction | 12.47 (Rutin Equivalents) | [2][3] |
| Ultrasound-Assisted Extraction (UAE) | Thevetia peruviana cell suspension | 50% (v/v) Ethanol | 30 minutes extraction time | Not specified as the most efficient | [1] |
| Agitation | Thevetia peruviana cell suspension | 80% (v/v) Ethanol | 60 minutes extraction time | Not specified as the most efficient | [1] |
| Ultrasound-Assisted Extraction (UAE) from a related species | Wikstroemia indica rhizome | 60% Ethanol | 60 min, 16:1 liquid-solid ratio, 160 W power | Not explicitly quantified for this compound |
Experimental Protocols
Plant Material Preparation
-
Collection and Identification: Collect fresh plant material (e.g., leaves of Thevetia peruviana or rhizomes of Wikstroemia indica). Ensure proper botanical identification.
-
Cleaning and Drying: Thoroughly wash the plant material with distilled water to remove any dirt and contaminants. Air-dry the material in a well-ventilated area, preferably in the shade, until it is brittle. Alternatively, use a hot air oven at a controlled temperature (e.g., 40-50°C) to expedite drying.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for extraction, leading to higher efficiency.
Extraction Protocols
This method is suitable for exhaustive extraction and has been shown to be highly efficient for total flavonoids from Thevetia peruviana cell cultures.[1]
-
Apparatus Setup: Assemble a Soxhlet apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.
-
Sample Loading: Place a known quantity of the powdered plant material (e.g., 20 g) into a thimble made of thick filter paper.
-
Solvent Addition: Add the extraction solvent (20% v/v ethanol) to the round-bottom flask, ensuring the volume is sufficient to fill the Soxhlet extractor and allow for continuous siphoning (approximately 250-300 mL for a 20 g sample).
-
Extraction Process: Heat the flask using a heating mantle. The solvent will evaporate, and its vapor will travel up to the condenser, where it will cool and drip back onto the thimble containing the plant material. The extractor will fill with the solvent until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask.
-
Duration: Allow the extraction to proceed for a set number of siphon cycles (e.g., 9 siphons) to ensure exhaustive extraction.
-
Concentration: After extraction, cool the apparatus and collect the extract from the round-bottom flask. Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
This is a simple and widely used method for the extraction of thermolabile compounds.
-
Soaking: Place a known amount of the powdered plant material (e.g., 50 g) in a large conical flask or a sealed container.
-
Solvent Addition: Add the extraction solvent (70% aqueous methanol) in a suitable solid-to-solvent ratio (e.g., 1:10 w/v).
-
Incubation: Seal the container and keep it at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking or stirring to enhance the extraction process.
-
Filtration: After the incubation period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeated Extraction: For exhaustive extraction, the residue can be re-macerated with a fresh portion of the solvent.
-
Concentration: Combine the filtrates and concentrate them using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[2]
This method utilizes ultrasonic waves to accelerate the extraction process.
-
Mixture Preparation: Place a known quantity of the powdered plant material (e.g., 10 g) in a flask and add the extraction solvent (e.g., 60% ethanol) at a specific liquid-to-solid ratio (e.g., 16:1 mL/g).
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the ultrasonic power (e.g., 160 W) and extraction time (e.g., 60 minutes). The temperature of the bath can also be controlled if necessary.
-
Filtration and Concentration: After the specified time, filter the extract and concentrate it using a rotary evaporator as described in the previous protocols.
Purification of this compound
Column chromatography is a standard technique for the purification of flavonoids from crude extracts.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass column, allowing the silica gel to settle uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimum amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Start the elution process with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the fractions that show a pure spot corresponding to this compound.
-
Final Concentration: Evaporate the solvent from the combined pure fractions to obtain purified this compound.
Mandatory Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Ultrasonic-Assisted Extraction of Thevetiaflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetiaflavone, a flavone found in Thevetia peruviana, has garnered interest for its potential biological activities, including cytotoxic effects on cancer cell lines.[1] Efficient extraction of this bioactive compound is crucial for further research and development. Ultrasonic-assisted extraction (UAE) is a modern and efficient method for extracting phytochemicals from plant matrices.[2] This technique utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer, thereby increasing extraction yield and reducing extraction time and solvent consumption compared to conventional methods.[2] These application notes provide a detailed protocol for the ultrasonic-assisted extraction of this compound from Thevetia peruviana and an overview of a potential signaling pathway influenced by flavonoids.
Quantitative Data Summary
While specific quantitative data for the ultrasonic-assisted extraction of this compound is not extensively available, the following table summarizes typical parameters and ranges for the extraction of flavonoids from various plant materials using UAE. This data can serve as a starting point for optimizing the extraction of this compound from Thevetia peruviana.
| Parameter | Range | Reference Plant Material | Notes |
| Ethanol Concentration (%) | 40 - 95 | Hog Plum, Alfalfa, Eucommia ulmoides | The optimal concentration depends on the polarity of the target flavonoid.[3][4][5] |
| Extraction Time (min) | 10 - 80 | Olive Leaves, Eucommia ulmoides, Alfalfa | Prolonged extraction times can lead to the degradation of flavonoids.[4][5][6] |
| Extraction Temperature (°C) | 40 - 75 | Hog Plum, Olive Leaves, Pteris cretica | Higher temperatures can enhance solubility and diffusion but may degrade thermolabile compounds.[3][6][7] |
| Solid-to-Liquid Ratio (g/mL) | 1:20 - 1:60 | Alfalfa, Eucommia ulmoides, Olive Leaves | A higher ratio can increase the concentration gradient, improving extraction efficiency up to a certain point.[4][5][6] |
| Ultrasonic Power (W) | 250 - 600 | Eucommia ulmoides, Olive Leaves, Passion Fruit Peels | Higher power can improve extraction but excessive power may degrade the target compounds.[5][6][8] |
| Total Flavonoid Content (mg/g) | 12.47 | Thevetia peruviana (Methanol Extract) | This value was obtained through a conventional extraction method and can serve as a baseline for comparison.[9][10] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of this compound
This protocol is a generalized procedure based on common practices for UAE of flavonoids from plant materials and should be optimized for the specific laboratory conditions and research goals.
1. Materials and Equipment:
-
Dried and powdered Thevetia peruviana plant material (e.g., fruits, leaves).
-
Ethanol (analytical grade).
-
Deionized water.
-
Ultrasonic bath or probe system with temperature and power control.
-
Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum filtration system).
-
Rotary evaporator.
-
Analytical balance.
-
Centrifuge.
2. Preparation of Plant Material:
-
Collect fresh plant material of Thevetia peruviana.
-
Air-dry the material in the shade at room temperature until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) using a laboratory mill.
-
Store the powdered material in an airtight container in a cool, dark place.
3. Ultrasonic-Assisted Extraction Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in an extraction vessel (e.g., a flask).
-
Add the extraction solvent (e.g., 70% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:30 g/mL).
-
Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the desired extraction parameters:
-
Temperature: e.g., 50°C
-
Time: e.g., 40 minutes
-
Ultrasonic Power: e.g., 250 W
-
-
Start the ultrasonic-assisted extraction process.
4. Post-Extraction Processing:
-
After extraction, separate the extract from the solid residue by filtration or centrifugation.
-
Wash the residue with a small amount of the extraction solvent to recover any remaining extract.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 45°C) to remove the ethanol.
-
The resulting aqueous extract can be freeze-dried or used for further analysis and purification of this compound.
Protocol 2: Quantification of Total Flavonoid Content
The total flavonoid content in the extract can be determined using the aluminum chloride colorimetric method.
1. Materials and Equipment:
-
This compound extract.
-
Quercetin or Rutin (as a standard).
-
Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol).
-
Sodium acetate solution (e.g., 1 M).
-
Methanol (analytical grade).
-
UV-Vis spectrophotometer.
2. Procedure:
-
Prepare a series of standard solutions of quercetin or rutin in methanol at different concentrations.
-
Prepare a solution of the this compound extract in methanol at a known concentration.
-
In separate test tubes, mix a specific volume of the standard or extract solution with the aluminum chloride solution.
-
Add the sodium acetate solution to the mixture.
-
Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the appropriate wavelength (e.g., 415 nm) using a UV-Vis spectrophotometer.
-
Construct a calibration curve using the absorbance values of the standard solutions.
-
Determine the total flavonoid content of the extract from the calibration curve and express the result as mg of quercetin equivalents (QE) or rutin equivalents (RE) per gram of dry extract.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the ultrasonic-assisted extraction and analysis of this compound.
Caption: Workflow for Ultrasonic-Assisted Extraction of this compound.
Signaling Pathway
Flavonoids have been reported to interfere with cellular signaling pathways involved in cancer progression, including those regulating apoptosis (programmed cell death).[11][12] While the specific pathway for this compound is not yet fully elucidated, a general representation of a flavonoid-induced apoptosis pathway is shown below.
Caption: General Apoptosis Pathway Induced by Flavonoids.
References
- 1. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Ultrasound-Assisted Extraction of Flavonoids from Olive (Olea europaea) Leaves, and Evaluation of Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimizing Ultrasonic-Assisted and Microwave-Assisted Extraction Processes to Recover Phenolics and Flavonoids from Passion Fruit Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ijsdr.org [ijsdr.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for HPLC-DAD Analysis of Thevetiaflavone in Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of thevetiaflavone in plant extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The protocols are based on established methods for flavonoid analysis and can be adapted and validated for the specific quantification of this compound.
Introduction
This compound is a flavonoid found in various medicinal plants, including those from the Thevetia genus. Its potential pharmacological activities make it a compound of interest for researchers in drug discovery and development. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization, and further pharmacological studies. HPLC-DAD is a robust and widely used technique for the separation, identification, and quantification of phytochemicals like this compound. This method offers high resolution, sensitivity, and the ability to assess peak purity.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is a general method for the extraction of flavonoids from plant leaves and can be optimized for the specific plant material containing this compound. A study on Thevetia peruviana leaves utilized a 70% aqueous methanol solution for extraction, followed by liquid-liquid fractionation to separate compounds based on their polarity.[1][2][3]
Materials and Reagents:
-
Air-dried and powdered plant material (e.g., leaves)
-
70% Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath (optional)
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
Procedure:
-
Maceration: Soak the powdered plant material in 70% aqueous methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours. Agitation or sonication can be used to improve extraction efficiency.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris. Repeat the extraction process with fresh solvent on the residue to ensure complete extraction.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Liquid-Liquid Fractionation (Optional):
-
Suspend the crude extract in a minimal amount of deionized water.
-
Perform successive extractions with solvents of increasing polarity, starting with n-hexane (to remove non-polar compounds) followed by ethyl acetate (which is likely to contain this compound).
-
Collect the different fractions and evaporate the solvents to dryness. The ethyl acetate fraction is expected to be enriched with this compound.
-
HPLC-DAD Analysis
The following is a general HPLC-DAD method for the analysis of flavonoids. Specific parameters such as the mobile phase gradient and column temperature may require optimization for the best separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a diode-array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and acidified water (Solvent A) is typically employed. For example, water with 0.1% formic acid or phosphoric acid is a common choice for Solvent A.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, at 30°C, to ensure reproducible retention times.
-
Detection Wavelength: The DAD should be set to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for this compound detection. The maximum absorbance wavelength (λmax) for this compound should be used for quantification to achieve the highest sensitivity.
-
Injection Volume: Typically 10-20 µL.
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.
-
Sample Solution: Accurately weigh the dried extract and dissolve it in a known volume of a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
Quantitative data for a validated HPLC-DAD method for this compound is not yet available in the searched literature. However, a typical validation for a flavonoid would include the parameters presented in the tables below. These tables provide a template for summarizing the quantitative data once a method is validated.
Table 1: HPLC-DAD Method Validation Parameters for this compound Analysis (Hypothetical Data)
| Parameter | Result |
| Retention Time (t R ) | To be determined |
| Wavelength (λ max ) | To be determined |
| Linearity Range (µg/mL) | e.g., 0.5 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | e.g., 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | e.g., 0.3 |
Table 2: System Suitability Parameters (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2 | To be determined |
| Theoretical Plates | > 2000 | To be determined |
| Repeatability of Retention Time (%RSD) | < 1% | To be determined |
| Repeatability of Peak Area (%RSD) | < 2% | To be determined |
Table 3: Accuracy and Precision Data (Hypothetical Data)
| Spiked Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | e.g., 98-102 | < 2% | < 3% |
| Medium | e.g., 98-102 | < 2% | < 3% |
| High | e.g., 98-102 | < 2% | < 3% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of this compound.
HPLC-DAD Analysis Logical Flow
Caption: Logical flow of the HPLC-DAD analysis for this compound quantification.
References
- 1. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity | Semantic Scholar [semanticscholar.org]
Application Note: Assessing the Antioxidant Activity of Thevetiaflavone using the DPPH Radical Scavenging Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their potent antioxidant properties.
Thevetiaflavone is a flavonoid found in Thevetia peruviana (yellow oleander), a plant recognized in traditional medicine for various therapeutic properties.[1][2][3] Assessing the antioxidant potential of specific compounds like this compound is a critical step in drug discovery and development. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a simple, rapid, and widely used method for evaluating the antioxidant capacity of natural products.[4] This application note provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4] DPPH is a stable radical that has a deep violet color in solution and exhibits a strong absorption maximum at approximately 517 nm.[4] When the DPPH radical is scavenged (reduced) by an antioxidant, it converts to a non-radical, yellow-colored form, DPPH-H. This reaction leads to a decrease in absorbance at 517 nm. The degree of discoloration is stoichiometric to the number of electrons captured and is indicative of the compound's radical scavenging potential.[4][5] The antioxidant capacity is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[5]
Materials and Reagents
-
This compound (or a purified extract from Thevetia peruviana)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Positive Control: Ascorbic acid, Trolox, or Quercetin
-
Dimethyl sulfoxide (DMSO) for dissolving samples if necessary
-
Adjustable micropipettes
-
96-well microplates or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Vortex mixer
Experimental Protocols
This protocol is designed for a 96-well microplate format but can be adapted for cuvettes.
4.1. Preparation of Reagents
-
DPPH Stock Solution (0.1 mM):
-
Accurately weigh 4 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol.
-
Store the solution in an amber bottle or wrap it in aluminum foil to protect it from light and store it at 4°C. This solution should be prepared fresh.
-
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Dissolve a known weight of this compound in a suitable solvent (e.g., methanol or DMSO).
-
From this stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.
-
-
Positive Control Stock Solution (e.g., 1 mg/mL):
-
Prepare a stock solution of a known antioxidant like Ascorbic Acid or Quercetin in the same manner as the test sample.
-
Prepare a similar series of dilutions (e.g., 1, 2.5, 5, 10, 20 µg/mL).
-
4.2. Assay Procedure
-
Plate Setup:
-
Pipette 100 µL of each this compound dilution into triplicate wells of a 96-well plate.
-
Pipette 100 µL of each positive control dilution into triplicate wells.
-
Prepare a blank control by pipetting 100 µL of the solvent (methanol) into three wells.
-
-
Reaction Initiation:
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix the contents of the wells gently by shaking the plate.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes. The incubation period is crucial and should be kept consistent across all experiments.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis
5.1. Calculation of Radical Scavenging Activity (% Inhibition)
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100
Where:
-
Acontrol is the absorbance of the blank control (DPPH solution + solvent).
-
Asample is the absorbance of the test sample (DPPH solution + this compound or positive control).
5.2. Determination of IC50 Value
The IC50 value is the concentration of the sample required to inhibit 50% of the DPPH radicals.
-
Plot the % Inhibition against the corresponding concentrations of this compound.
-
Use linear regression analysis (for the linear portion of the curve) or non-linear regression to determine the equation of the line (y = mx + c).
-
Calculate the IC50 value by setting y = 50 in the equation and solving for x (concentration).[6]
IC50 = (50 - c) / m
A lower IC50 value indicates a higher antioxidant potency of the compound.[5]
Data Presentation
The antioxidant activity of plant extracts is often compared to a standard antioxidant. While data for pure this compound is not widely available, studies on Thevetia peruviana, the plant source, provide valuable context. The latex of T. peruviana, which contains a mixture of flavonoids and phenolic acids, has demonstrated potent antioxidant activity.[4][7]
| Compound/Extract | IC50 (µg/mL) | Reference |
| Thevetia peruviana Latex Extract | 43.9 | [4] |
| Thevetia peruviana Crude Extract | 149.92 | [1] |
| Ascorbic Acid (Standard) | ~5 - 15 | Literature Value |
| Quercetin (Standard) | ~2 - 8 | Literature Value |
Note: The IC50 values for standards can vary slightly depending on assay conditions.
Visualizations
Diagram 1: Experimental Workflow for DPPH Assay
Caption: Workflow diagram illustrating the key steps of the DPPH antioxidant assay.
Diagram 2: Antioxidant Mechanism of this compound
Caption: Mechanism of DPPH radical scavenging by a flavonoid like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating the Mechanism of Action of Thevetiaflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thevetiaflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants[1]. Flavonoids are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties[2][3]. The therapeutic potential of flavonoids often stems from their ability to modulate key cellular signaling pathways, such as NF-κB and MAPK, and to induce programmed cell death (apoptosis) in cancer cells[4][5][6][7][8]. These application notes provide a comprehensive set of protocols to investigate the primary mechanisms of action of this compound, focusing on its potential anti-inflammatory, antioxidant, and pro-apoptotic effects.
General Experimental Workflow
The following diagram outlines a general workflow for characterizing the bioactivity of this compound. It begins with preliminary cytotoxicity screening to determine appropriate concentrations for subsequent mechanistic studies.
Caption: General workflow for investigating this compound's bioactivity.
Protocols for Anti-Inflammatory Activity
A common mechanism for flavonoids is the suppression of inflammation, often by inhibiting the NF-κB and MAPK signaling pathways[7][8]. The murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS) is a standard in vitro model for studying inflammation[8][9].
Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To quantify the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the mixture.
-
Incubate for another 10 minutes at room temperature.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate nitrite concentration using a sodium nitrite standard curve.
Protocol: Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
Methodology:
-
Cell Culture & Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay (Protocol 2.1), typically in a 24-well plate format for a larger supernatant volume.
-
Sample Collection: After 24 hours of incubation, collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used[8].
-
Quantification: Measure absorbance using a microplate reader and determine cytokine concentrations based on the standard curve provided with the kit.
Protocol: Western Blot for NF-κB and MAPK Pathways
Objective: To investigate if this compound inhibits the activation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.
Methodology:
-
Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 30-60 minutes) optimal for detecting protein phosphorylation.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, etc.).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Visualized Anti-inflammatory Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and highlights potential points of inhibition by this compound.
Caption: Potential inhibition points of this compound in the NF-κB pathway.
Data Presentation: Anti-inflammatory Effects
Table 1: Effect of this compound on NO and Cytokine Production
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|---|
| Control (Untreated) | 0 | |||
| LPS Only | 0 | 100% | ||
| This compound + LPS | 1 | |||
| This compound + LPS | 10 |
| this compound + LPS | 50 | | | |
Protocols for Antioxidant Activity
Flavonoids are known to act as antioxidants by scavenging free radicals[3]. Several in vitro assays can determine this capacity.
Protocol: DPPH Radical Scavenging Assay
Objective: To measure the ability of this compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control[10].
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution without the sample.
-
Protocol: ABTS Radical Scavenging Assay
Objective: To measure the ability of this compound to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.
Methodology:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[11].
-
Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction Mixture: Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Use the same formula as in the DPPH assay to calculate the percentage of scavenging activity.
Data Presentation: Antioxidant Capacity
Table 2: Antioxidant Activity of this compound
| Assay | IC50 (µM) |
|---|---|
| DPPH Scavenging | |
| ABTS Scavenging |
| Positive Control (e.g., Trolox) | |
IC50: The concentration of the compound required to scavenge 50% of the radicals.
Protocols for Pro-Apoptotic Activity
Flavonoids can induce apoptosis in cancer cells, making it a key mechanism for potential anti-cancer activity[6][12][13].
Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Methodology:
-
Cell Culture & Treatment: Seed cancer cells (e.g., U2OS, PC-3) in 6-well plates. Treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol: Caspase Activity Assay
Objective: To measure the activation of key executioner (caspase-3) and initiator (caspase-8, caspase-9) caspases.
Methodology:
-
Cell Culture & Treatment: Treat cancer cells with this compound as described above.
-
Protein Extraction: Prepare cell lysates according to the instructions of a colorimetric or fluorometric caspase activity assay kit.
-
Assay: Add the lysate to a reaction buffer containing a specific caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (colorimetric) or fluorescence at the appropriate wavelength. The signal is proportional to the caspase activity.
Visualized Apoptosis Pathways
The diagram below shows the intrinsic and extrinsic apoptosis pathways and the central role of caspases, which may be activated by this compound.
Caption: Intrinsic and extrinsic apoptosis pathways activated by caspases.
Data Presentation: Pro-Apoptotic Effects
Table 3: Effect of this compound on Apoptosis and Caspase Activity
| Treatment Group | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Caspase-3/7 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
|---|---|---|---|---|---|
| Control (Untreated) | 0 | 1.0 | 1.0 | ||
| This compound | 10 | ||||
| This compound | 50 | ||||
| This compound | 100 |
| Positive Control | | | | | |
References
- 1. This compound | C16H12O5 | CID 5315202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer | MDPI [mdpi.com]
- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antioxidant properties of the biflavonoid agathisflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used [mdpi.com]
- 12. Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theaflavin promoted apoptosis in nasopharyngeal carcinoma unexpectedly via inducing autophagy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thevetiaflavone Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thevetiaflavone. Our goal is to help you navigate common challenges and ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of flavonoids like this compound is primarily influenced by several factors:
-
pH: this compound is expected to be more stable in acidic to neutral pH conditions.[1][2][3] Alkaline solutions can lead to rapid degradation.[1][4]
-
Temperature: Elevated temperatures accelerate the degradation of flavonoids.[4][5] For long-term storage, keeping solutions at low temperatures (e.g., 4°C or -20°C) is recommended.[1]
-
Light: Exposure to light, particularly UV light, can cause photolytic degradation of flavonoids.[2][6] It is advisable to store this compound solutions in amber vials or otherwise protected from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation. Using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Solvent Type: The choice of solvent can impact stability. While this compound is soluble in several organic solvents, their physicochemical properties can influence degradation rates.[7][8]
-
Presence of Other Components: Excipients, metal ions, and other compounds in a formulation can either stabilize or destabilize this compound.[4][9]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
Solvent: Prepare stock solutions in a high-purity, anhydrous solvent in which this compound is readily soluble, such as DMSO, ethanol, or methanol.[10][11]
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable, but for no longer than a few days.[1]
-
Light Protection: Always store solutions in amber-colored vials or wrapped in aluminum foil to protect from light.[2]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon before sealing the vial.
Q3: How can I improve the stability of this compound in my experimental solutions?
A3: To enhance the stability of this compound in your working solutions, consider the following strategies:
-
pH Control: Maintain the pH of aqueous solutions in the acidic to neutral range (ideally pH 4-6).[12] Use appropriate buffer systems to ensure pH stability throughout your experiment.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or α-tocopherol, may help to prevent oxidative degradation.[9] However, compatibility and potential interference with your assay should be tested.
-
Chelating Agents: If metal ion-catalyzed degradation is a concern, consider adding a small amount of a chelating agent like EDTA.
-
Fresh Preparation: Whenever possible, prepare fresh working solutions from a frozen stock solution immediately before use.
Troubleshooting Guides
Problem 1: I am seeing a rapid loss of this compound in my aqueous experimental buffer.
| Possible Cause | Troubleshooting Step |
| High pH of the buffer | Measure the pH of your buffer. If it is alkaline (pH > 7), adjust it to a slightly acidic or neutral pH (4-6) using a suitable buffer system. Flavonoids are generally more stable at acidic pH.[1][2] |
| Exposure to light | Ensure that all solutions containing this compound are protected from light by using amber vials or by wrapping containers in foil. Perform experimental manipulations under subdued lighting if possible.[2][6] |
| Elevated temperature | If your experiment is conducted at elevated temperatures, be aware that this will accelerate degradation.[4] Try to minimize the time this compound is exposed to high temperatures. Include appropriate controls to account for thermal degradation. |
| Oxidation | Use deoxygenated buffers (e.g., by sparging with nitrogen or argon). Prepare solutions fresh and avoid vigorous vortexing which can introduce oxygen. |
| Microbial contamination | If using buffers for extended periods, consider sterile filtering to prevent microbial growth, which can lead to degradation. |
Problem 2: I am observing unexpected peaks in my chromatogram when analyzing this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | The new peaks are likely degradation products. To confirm, perform a forced degradation study (see Experimental Protocols section). This will help you identify the retention times of potential degradants.[13][14] |
| Impurity in the standard | Check the certificate of analysis for your this compound standard to see the purity and a list of any known impurities. |
| Contamination from solvent or glassware | Run a blank injection (solvent only) to check for contaminants. Ensure all glassware is thoroughly cleaned. |
| Interaction with mobile phase | This compound may be unstable in the mobile phase. Assess the stability of this compound in the mobile phase over the typical run time of your analysis. |
Quantitative Data Summary
Table 1: General Stability of Flavonoids Under Different Conditions
| Condition | Parameter | Expected Stability of Flavonoids | Reference |
| pH | pH 2-4 | Generally stable | [3][12] |
| pH 5-7 | Moderately stable | [1] | |
| pH > 7 | Prone to rapid degradation | [1][2] | |
| Temperature | -20°C | High stability (long-term) | [1] |
| 4°C | Good stability (short to medium-term) | [1] | |
| Room Temperature | Moderate stability, degradation likely over time | [1] | |
| > 40°C | Accelerated degradation | [4][5] | |
| Light | Dark | Stable | [2][6] |
| Ambient Light | Gradual degradation | [6] | |
| UV Light | Rapid degradation | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.[13][15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in a sealed vial in an oven at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. Keep a control sample wrapped in foil.
3. Sample Analysis:
-
At each time point, withdraw a sample.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a suitable method, such as HPLC with UV or MS detection (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify new peaks as potential degradation products.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method capable of separating this compound from its degradation products.[16][17][18]
1. Initial Method Scouting:
-
Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A broad gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of this compound (can be determined using a UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
2. Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient slope, initial and final %B, and isocratic hold times to achieve baseline separation between this compound and all degradation peaks.
-
If separation is not achieved, try different mobile phase modifiers (e.g., phosphoric acid, different organic solvents like methanol).
-
Consider using a different column chemistry (e.g., Phenyl-Hexyl).
3. Method Validation (as per ICH guidelines):
-
Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Proposed apoptotic signaling pathway for flavonoids like this compound.
References
- 1. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Effect of pH and temperature on the stability of the natural dye from the roselle flower (Hibiscus sabdariffa L.) and its application in flavored milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipase in aqueous-polar organic solvents: activity, structure, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The influence of excipients and technological process on cholecalciferol stability and its liberation from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. rjptonline.org [rjptonline.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. ijtsrd.com [ijtsrd.com]
Technical Support Center: Thevetiaflavone Quantification in Complex Mixtures
Welcome to the technical support center for Thevetiaflavone quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered when quantifying this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in quantifying this compound in complex mixtures like plant extracts?
A1: The primary challenges include matrix effects, co-elution of interfering compounds, analyte stability during sample preparation and analysis, and the absence of a universally validated quantification method. Matrix effects, particularly in LC-MS analysis, can cause ion suppression or enhancement, leading to inaccurate results.[1][2][3][4] Co-eluting compounds with similar physicochemical properties to this compound can result in overlapping chromatographic peaks, making accurate integration and quantification difficult.[5][6][7] Furthermore, this compound may degrade under certain pH, temperature, or light conditions, affecting the accuracy of the quantification.[8]
Q2: How can I minimize matrix effects in my LC-MS analysis of this compound?
A2: To minimize matrix effects, several strategies can be employed.[2][3][4] Effective sample preparation is crucial; techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.[9] Methodological approaches include optimizing chromatographic separation to resolve this compound from co-eluting matrix components, using a stable isotope-labeled internal standard if available, and performing a matrix effect evaluation during method development.[3] This evaluation can be done by comparing the response of the analyte in a pure solvent to its response in the sample matrix.[3]
Q3: My this compound peak is showing significant tailing/fronting in HPLC-UV. What could be the cause and how can I fix it?
A3: Peak tailing or fronting in HPLC can be caused by several factors. Common causes include column overload, secondary interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase. To address this, try reducing the injection volume or sample concentration.[10] Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[10] Adjusting the mobile phase pH to ensure this compound is in a single ionic state can also help. If the problem persists, the issue might be with the column itself, such as a void or contamination, which may require column washing or replacement.[10]
Q4: I am observing co-elution with a compound of similar mass in my LC-MS analysis. How can I resolve the this compound peak?
A4: Resolving co-eluting peaks requires optimizing the chromatographic separation.[5][6] You can try modifying the mobile phase composition, such as changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) or adjusting the pH.[11] Optimizing the gradient elution profile with a shallower gradient can also improve resolution.[12] If these changes are insufficient, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) or a smaller particle size for higher efficiency may be necessary.[5][13]
Q5: What are the best practices for extracting this compound from plant matrices to ensure good recovery and stability?
A5: The choice of extraction method and solvent is critical for accurate quantification.[14][15] Maceration, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) are commonly used techniques.[14][16] The solvent system should be optimized; mixtures of ethanol or methanol with water are often effective for extracting flavonoids.[15][17] To prevent degradation, extractions should be performed at controlled temperatures and protected from light.[8] It is also important to grind the plant material to a fine powder to ensure efficient extraction.[16][18] A thorough validation of the extraction procedure, including recovery experiments, is recommended.[19][20]
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Peak or Very Small Peak for this compound | - Injection issue (e.g., air bubble in syringe, clogged injector).- Detector lamp issue.- this compound degradation.- Incorrect mobile phase composition. | - Manually inspect the injection process.- Check the detector lamp status and intensity.[10]- Prepare fresh standards and samples.- Verify the mobile phase preparation and composition.[21] |
| Broad Peaks | - Column contamination or aging.- High injection volume or sample concentration.- Sub-optimal mobile phase flow rate or composition. | - Wash the column with a strong solvent.- Reduce the injection volume or dilute the sample.[10]- Optimize the flow rate and mobile phase composition. |
| Unstable Baseline | - Air bubbles in the pump or detector.- Mobile phase not properly degassed.- Contaminated mobile phase or column. | - Purge the pump to remove air bubbles.[21]- Degas the mobile phase before use.- Prepare fresh mobile phase and flush the system.[10][22] |
| Ghost Peaks | - Contamination in the injection system or column.- Late eluting peak from a previous injection. | - Clean the injector and guard column.- Increase the run time or implement a column wash step in the gradient.[10] |
LC-MS Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Signal Intensity (Ion Suppression) | - Matrix effects from co-eluting compounds.[2][4]- Inefficient ionization source settings. | - Improve sample clean-up (e.g., use SPE).[9]- Optimize chromatographic separation to move this compound away from interfering peaks.- Optimize ion source parameters (e.g., temperature, gas flows, voltage). |
| High Signal Intensity (Ion Enhancement) | - Matrix effects from co-eluting compounds that enhance ionization. | - Dilute the sample.- Improve sample clean-up to remove enhancing compounds. |
| Inconsistent Retention Time | - Inadequate column equilibration between injections.- Changes in mobile phase composition.- Column degradation. | - Increase the column equilibration time.[10]- Ensure consistent and accurate mobile phase preparation.- Replace the column if performance continues to degrade. |
| Split Peaks | - Clogged frit or column void.- Sample solvent incompatible with the mobile phase. | - Backflush the column or replace the frit.- Dissolve the sample in the initial mobile phase.[10] |
Experimental Protocols
A validated analytical method is crucial for obtaining reliable quantitative data.[19][20][23] Below is a generalized experimental protocol for the quantification of this compound in a plant extract using HPLC-UV.
1. Sample Preparation (Ultrasound-Assisted Extraction)
-
Objective: To extract this compound from the plant matrix.
-
Procedure:
-
Weigh 1.0 g of finely powdered, dried plant material into a conical flask.
-
Add 20 mL of 80% methanol (v/v).
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC analysis.
-
2. HPLC-UV Quantification
-
Objective: To separate and quantify this compound.
-
Instrumentation: HPLC system with a UV/Vis detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV maximum of this compound (typically around 340-350 nm for flavones).
-
Injection Volume: 10 µL
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at five different concentrations. The concentration of this compound in the sample is determined by interpolating its peak area against the calibration curve.
Visualizations
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 13. academicjournals.org [academicjournals.org]
- 14. The Sample Preparation Techniques and Their Application in the Extraction of Bioactive Compounds from Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. HPLC 疑難排解指南 [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. Validated methods for the quantification of biologically active constituents of poplar-type propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor solubility of Thevetiaflavone in aqueous buffers
Technical Support Center: Thevetiaflavone Solubility
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to overcome challenges associated with the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS or cell culture media?
This compound (also known as 5-O-methylapigenin) is a type of flavonoid.[1][2] Like many flavonoids, its chemical structure is based on a planar ring system that is largely hydrophobic (water-repelling).[3] This molecular structure leads to low solubility in polar solvents like water and aqueous buffers.[3] While it is soluble in organic solvents such as DMSO, acetone, and ethyl acetate, it will often precipitate when a concentrated organic stock solution is diluted into an aqueous medium.[4][5]
Q2: I dissolved this compound in DMSO, but it precipitated immediately upon dilution in my aqueous buffer. What should I do?
This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (DMSO) is no longer high enough in the final aqueous solution to keep the hydrophobic compound dissolved. Here are several steps to troubleshoot this problem:
-
Reduce Final Concentration: The simplest solution is often to lower the final target concentration of this compound in your experiment.
-
Increase Co-solvent Percentage: You can try slightly increasing the final percentage of DMSO in your aqueous solution. However, be cautious, as DMSO concentrations above 0.5% (v/v) can be toxic to many cell lines or interfere with enzymatic assays.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the bulk buffer, try adding the stock to a small volume of buffer while vortexing vigorously to promote rapid mixing. You can also try adding the stock solution drop-wise while stirring.
-
Use a Different Solubilization Strategy: If the above methods fail, you will likely need a more robust solubilization technique, such as using cyclodextrins.[6]
Q3: What are the primary methods for improving the aqueous solubility of this compound for lab experiments?
Several established techniques can be used to enhance the solubility of poorly water-soluble compounds like this compound.[7][8] The most common and accessible methods for a research setting include:
-
Co-solvency: Using a water-miscible organic solvent to create a solvent mixture with reduced polarity.[9][10]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within a cyclodextrin molecule to form a water-soluble complex.[6][11]
-
pH Adjustment: Modifying the pH of the buffer to ionize the this compound molecule, which typically increases aqueous solubility.[12][13]
Q4: How do cyclodextrins work, and which type should I use?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) outer surface and a hydrophobic (water-repelling) inner cavity.[11] They can encapsulate a poorly soluble "guest" molecule, like this compound, into their central cavity, forming a stable, water-soluble inclusion complex.[6] This complex effectively masks the hydrophobic nature of the flavonoid, allowing it to dissolve in aqueous solutions.[11]
For flavonoids, (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) is often an excellent choice as it has significantly higher aqueous solubility and lower toxicity than the parent β-cyclodextrin.[14][15]
Q5: Can I use pH adjustment to solubilize this compound? What are the risks?
Yes, pH adjustment can be an effective strategy. This compound has weakly acidic hydroxyl groups, and its predicted pKa is approximately 6.67.[1][5] By increasing the pH of the buffer to a value above its pKa (e.g., pH 7.5 to 8.0), the molecule becomes ionized (deprotonated), which significantly increases its solubility in water.[12][13]
However, consider these critical points:
-
Experimental Compatibility: The required pH may not be suitable for your biological system (e.g., cell culture media is typically buffered to ~pH 7.4).
-
Compound Stability: Flavonoids can be unstable and degrade at highly acidic or alkaline pH values.[16]
-
Activity Changes: The ionized form of a compound may have different biological activity compared to the neutral form.
Troubleshooting Workflow
If you are encountering solubility issues, follow this decision-making workflow to identify a suitable solution.
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 29376-68-9 | [1][4] |
| Molecular Formula | C₁₆H₁₂O₅ | [1][17] |
| Molecular Weight | 284.26 g/mol | [1][17] |
| Appearance | Light yellow to yellow solid/powder | [4][5] |
| Organic Solvent Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate, Acetone | [4][5] |
| Predicted pKa | 6.67 ± 0.40 |[5] |
Table 2: Comparison of Common Solubilization Strategies
| Method | Mechanism of Action | Advantages | Disadvantages & Considerations |
|---|---|---|---|
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar compounds.[7] | Simple, rapid, and effective for creating high-concentration stock solutions.[9] | Risk of precipitation upon dilution. Potential for solvent toxicity or assay interference (e.g., DMSO >0.5%).[9] |
| Cyclodextrins | Encapsulates the hydrophobic drug in a hydrophilic shell, forming a water-soluble inclusion complex.[6][11] | Forms a stable solution, low toxicity (especially HP-β-CD), can improve compound stability.[6] | Requires protocol development, may alter bioavailability, higher cost than simple solvents. |
| pH Adjustment | Ionizes weakly acidic or basic groups on the molecule, increasing its interaction with water.[12] | Can dramatically increase solubility; uses simple buffers.[13] | The required pH may be incompatible with the biological system; can affect compound stability and activity.[16] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)
This protocol describes the standard method for preparing a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Add Co-solvent: Add the required volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10-50 mM).
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes to ensure the compound is fully dissolved. The final solution should be clear with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Application: When preparing working solutions, ensure the final concentration of DMSO in your aqueous buffer or media does not exceed a level that is toxic to your system (typically <0.5% v/v).
Protocol 2: Preparation of this compound/(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) Inclusion Complex
This protocol is adapted from established methods for flavonoid complexation and is designed to create a highly water-soluble form of this compound.[14][18]
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS) at a concentration of 20-40 mM. Stir until the HP-β-CD is fully dissolved.
-
Prepare this compound Slurry: In a separate container, weigh out this compound. Add it to the HP-β-CD solution to achieve a final molar ratio between 1:1 and 1:2 (this compound:HP-β-CD). A 1:1 molar ratio is a good starting point.[14]
-
Complexation: Seal the container and stir the mixture vigorously at room temperature, protected from light, for 24-48 hours. This extended stirring time is crucial for the equilibrium of complex formation to be reached.
-
Remove Undissolved Compound: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) or filter it through a 0.22 µm syringe filter to remove any un-complexed, undissolved this compound.
-
Determine Concentration & Use: The clear supernatant/filtrate is your working solution of the this compound-HP-β-CD complex. The exact concentration of the solubilized this compound should be determined spectrophotometrically (e.g., using UV-Vis spectroscopy) against a standard curve. This solution can now be diluted as needed in your aqueous experimental system.
Mechanism Visualization
References
- 1. This compound | C16H12O5 | CID 5315202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytochemical: this compound [caps.ncbs.res.in]
- 3. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 4. This compound | CAS:29376-68-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound CAS#: 29376-68-9 [amp.chemicalbook.com]
- 6. cyclodextrinnews.com [cyclodextrinnews.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
- 10. ijsr.net [ijsr.net]
- 11. mdpi.com [mdpi.com]
- 12. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The challenge of flavonoid/cyclodextrin complexation in a complex matrix of the quercetin, luteolin, and 3- O-methylquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.korea.ac.kr [pure.korea.ac.kr]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. pubs.acs.org [pubs.acs.org]
dealing with matrix effects in LC-MS analysis of Thevetiaflavone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Thevetiaflavone.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of this compound, focusing on the identification and mitigation of matrix effects.
Question: My this compound peak area is inconsistent between samples of the same concentration. What could be the cause?
Answer: Inconsistent peak areas for this compound at the same concentration are a classic sign of variable matrix effects between samples. The "matrix" refers to all other components in your sample besides this compound.[1] These components can interfere with the ionization process in the mass spectrometer, leading to either suppression or enhancement of the this compound signal.[2][3]
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inadequate sample cleanup is a primary source of matrix effects.[1][4] Consider if your current protocol (e.g., protein precipitation) is sufficient to remove interfering compounds like phospholipids, which are notorious for causing ion suppression.[5]
-
Assess Chromatographic Separation: Poor separation between this compound and co-eluting matrix components can lead to ion suppression.[1] Review your chromatogram to see if this compound elutes in a region with a high density of other peaks.
-
Perform a Post-Column Infusion Experiment: This experiment can help identify regions in your chromatogram where ion suppression is occurring. A constant flow of this compound is introduced after the analytical column, and a blank matrix sample is injected. Dips in the baseline signal of this compound indicate retention times where matrix components are causing suppression.[6]
-
Utilize an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting matrix effects. If a SIL-IS is not available, a structural analog can be used, but its effectiveness in mimicking the ionization behavior of this compound should be carefully validated.[1]
Question: I am observing significant ion suppression for this compound in my plasma samples. How can I reduce this effect?
Answer: Ion suppression in plasma samples is common due to the complex nature of the matrix, which contains high levels of proteins, salts, and phospholipids.[1][5] Here are several strategies to mitigate ion suppression:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[1][4] A well-chosen SPE sorbent can selectively retain this compound while allowing interfering substances to be washed away. Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[7]
-
Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts compared to simple protein precipitation.[4] Optimization of the extraction solvent and pH is crucial for selectively extracting this compound.
-
Phospholipid Removal Plates: Specific sample preparation products are designed to deplete phospholipids from biological samples, which can significantly reduce matrix effects.[5][8]
-
-
Optimize Chromatographic Conditions:
-
Gradient Modification: Adjusting the gradient elution profile can help to chromatographically separate this compound from the majority of matrix components.[1]
-
Column Chemistry: Consider using a different column chemistry that provides better retention and separation for flavonoids.
-
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.[9]
Question: My calibration curve for this compound is non-linear in the presence of matrix. What should I do?
Answer: A non-linear calibration curve in a biological matrix, especially when it is linear in a pure solvent, strongly suggests that the matrix effect is concentration-dependent.
Corrective Actions:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples.[1] This helps to ensure that the calibrators and the samples experience similar matrix effects, improving the accuracy of quantification.
-
Standard Addition: This method involves adding known amounts of this compound standard to aliquots of the sample. By extrapolating the signal to zero, the endogenous concentration can be determined. This approach is particularly useful when a blank matrix is not available.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects as it co-elutes with the analyte and is affected by the matrix in a nearly identical manner. The ratio of the analyte to the SIL-IS should remain constant even with variable ion suppression.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in the LC-MS analysis of flavonoids like this compound?
A1: The most common sources of matrix effects for flavonoids in biological matrices include:
-
Phospholipids: Abundant in plasma and tissue samples, they are known to cause significant ion suppression.[5]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the electrospray ionization process.
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute and compete with this compound for ionization.
-
Proteins: While larger proteins are often removed during sample preparation, residual peptides can still contribute to matrix effects.
Q2: Can the choice of ionization source affect the severity of matrix effects?
A2: Yes, the choice of ionization source can influence the extent of matrix effects. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your method allows, testing both ionization sources could be a viable strategy to find which provides a more robust response for this compound in your specific matrix.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix effect can be quantitatively assessed by calculating the "matrix factor" (MF). This is typically done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solvent standard at the same concentration.[3]
Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 suggests no significant matrix effect.
It is recommended to evaluate the matrix factor at both low and high concentrations of this compound and in at least six different lots of the biological matrix to assess the variability of the effect.
Q4: Are there any software tools that can help in dealing with matrix effects?
A4: While software cannot directly eliminate matrix effects, some instrument software packages and third-party data analysis tools offer features that can help. For instance, advanced data processing algorithms may help to better distinguish the analyte signal from background noise. However, these are not a substitute for robust sample preparation and chromatography.
Data Presentation
The following tables present hypothetical data from experiments designed to assess and mitigate matrix effects in the LC-MS analysis of this compound in human plasma.
Table 1: Quantitative Assessment of Matrix Effect Using Different Sample Preparation Methods
| Sample Preparation Method | Mean Peak Area (n=6) | Standard Deviation | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Neat Solution (Solvent) | 1,250,000 | 45,000 | 1.00 | 0% |
| Protein Precipitation | 650,000 | 98,000 | 0.52 | -48% (Suppression) |
| Liquid-Liquid Extraction | 980,000 | 75,000 | 0.78 | -22% (Suppression) |
| Solid-Phase Extraction | 1,150,000 | 55,000 | 0.92 | -8% (Suppression) |
Table 2: Comparison of Calibration Curve Parameters in Solvent vs. Matrix-Matched Standards
| Calibration Curve | Linear Range (ng/mL) | R² | Slope | Intercept |
| In Solvent | 1 - 1000 | 0.9995 | 1250 | 500 |
| Matrix-Matched | 1 - 1000 | 0.9989 | 850 | 1500 |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
Preparation of Infusion Solution: Prepare a 100 ng/mL solution of this compound in the mobile phase.
-
LC-MS System Setup:
-
Connect the infusion pump to the MS source via a T-connector placed between the analytical column outlet and the MS inlet.
-
Set the infusion pump to a constant flow rate (e.g., 10 µL/min).
-
Equilibrate the LC system with the initial mobile phase conditions.
-
-
Data Acquisition:
-
Start the infusion of the this compound solution and allow the MS signal to stabilize.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Acquire data in MRM or SIM mode for this compound over the entire chromatographic run time.
-
-
Data Analysis:
-
Examine the resulting chromatogram. A stable baseline indicates no ion suppression.
-
Any significant negative deviation from the baseline indicates a region of ion suppression caused by co-eluting matrix components.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS system.
Mandatory Visualization
Caption: Workflow for LC-MS analysis of this compound, including sample preparation options.
References
- 1. mecenemarket.com [mecenemarket.com]
- 2. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. hdb.ugent.be [hdb.ugent.be]
Validation & Comparative
Thevetiaflavone and its Analogs: A Comparative Guide to Structure-Activity Relationships in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Thevetiaflavone, a naturally occurring flavone with a 5-O-methylated A ring, has emerged as a promising scaffold for the development of novel therapeutic agents. Its structural features, particularly the substitution pattern on the flavone core, play a crucial role in dictating its biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its synthetic analogs, with a focus on their anticancer and anti-inflammatory properties. The information presented herein is supported by experimental data and detailed methodologies to aid in further research and drug development endeavors.
Comparative Analysis of Biological Activity
The biological efficacy of this compound and its analogs is significantly influenced by the nature and position of substituents on the flavonoid skeleton. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on their anticancer and anti-inflammatory activities.
Anticancer Activity
The antiproliferative activity of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key measure of a compound's potency.
| Compound | Structure | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| This compound (5-O-methylapigenin) | 5-OCH3, 7-OH, 4'-OH | Not specified | Not specified | 5-methoxy, 7-hydroxy, 4'-hydroxy | General |
| Analog 1 | 5-OCH3, 7-OH, 3',4'-(OH)2 | HL-60 | 13 | Dihydroxy B-ring | [1] |
| Analog 2 | 5-OCH3, 7-OH, 4'-OCH3 | HL-60 | 36 | 4'-methoxy B-ring | [1] |
| Analog 3 | 5-OCH3, 7-OH | HL-60 | 48 | Unsubstituted B-ring | [1] |
| Analog 4 | 5,7-(OCH3)2 | Not specified | - | 5,7-dimethoxy | [2] |
| Analog 5 | 5-OH, 7-OCH3 | Not specified | - | 5-hydroxy, 7-methoxy | [2] |
Structure-Activity Relationship Highlights for Anticancer Activity:
-
B-Ring Hydroxylation: The presence of hydroxyl groups on the B-ring appears to be crucial for potent antiproliferative activity. The dihydroxy analog (Analog 1) exhibited the highest potency among the tested 5-methoxyflavones[1].
-
B-Ring Methoxylation: Methoxylation of the B-ring, as seen in Analog 2, resulted in moderate activity[1].
-
Unsubstituted B-Ring: An unsubstituted B-ring (Analog 3) showed weaker activity compared to hydroxylated counterparts[1].
-
A-Ring Substitution: The arrangement of methoxy and hydroxyl groups on the A-ring also influences activity. A comparative study of 5-hydroxy-7-methoxyflavone and 5,7-dimethoxyflavone suggests that these substitutions are critical for biological effects[2].
Anti-inflammatory Activity
The anti-inflammatory potential of this compound analogs is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Structure | Assay | IC50 (µM) / % Inhibition | Key Structural Features | Reference |
| This compound (5-O-methylapigenin) | 5-OCH3, 7-OH, 4'-OH | Not specified | Not specified | 5-methoxy, 7-hydroxy, 4'-hydroxy | General |
| Apigenin | 5,7,4'-(OH)3 | NO Inhibition | Significant Inhibition | 5,7,4'-trihydroxy | [3] |
| Luteolin | 5,7,3',4'-(OH)4 | NO Inhibition | Significant Inhibition | 5,7,3',4'-tetrahydroxy | [3] |
Structure-Activity Relationship Highlights for Anti-inflammatory Activity:
-
Hydroxylation Pattern: Flavonoids with multiple hydroxyl groups, such as apigenin and luteolin, are known to possess significant anti-inflammatory properties by inhibiting key inflammatory mediators[3]. The presence of a 5-methoxy group in this compound, as opposed to a hydroxyl group in apigenin, likely modulates its anti-inflammatory profile.
-
Mechanism of Action: Flavonoids often exert their anti-inflammatory effects by modulating signaling pathways such as the NF-κB pathway[4][5][6].
Key Signaling Pathways
The biological activities of this compound and its analogs are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids, likely including this compound and its analogs, exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogs.
Apoptosis Induction in Cancer Cells
The anticancer activity of many flavonoids is attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of the mitochondrial pathway.
Caption: Mitochondrial-mediated apoptosis induced by this compound and its analogs.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
MTT Assay for Anticancer Activity
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment[7].
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours)[7]. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C[8].
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
This colorimetric assay measures the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[9]
-
Sodium nitrite standard solution
-
96-well plates
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or its analogs for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production[9]. Include a negative control (no LPS) and a vehicle control.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 50-100 µL of the supernatant with an equal volume of Griess reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes[9][10].
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader[10].
-
Data Analysis: Generate a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Western Blot Analysis for NF-κB Pathway
This technique is used to detect specific proteins in a sample and can be employed to assess the activation of the NF-κB pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels. A decrease in IκBα and an increase in phosphorylated p65 would indicate NF-κB activation, which can be potentially inhibited by the test compounds[11].
Conclusion
This compound and its analogs represent a promising class of compounds with tunable anticancer and anti-inflammatory activities. The structure-activity relationship data indicates that modifications to the B-ring, particularly the introduction of hydroxyl groups, can significantly enhance their cytotoxic effects. The underlying mechanisms of action likely involve the modulation of key signaling pathways such as NF-κB and the induction of apoptosis. The experimental protocols provided in this guide offer a framework for the systematic evaluation of new this compound derivatives, facilitating the discovery of more potent and selective therapeutic agents. Further research focusing on the synthesis of a diverse library of analogs and comprehensive in vivo studies is warranted to fully elucidate their therapeutic potential.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of structurally related flavonoids, Apigenin, Luteolin and Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. frontiersin.org [frontiersin.org]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. researchhub.com [researchhub.com]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Thevetiaflavone: HPTLC vs. HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of Thevetiaflavone: High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS). This compound, a flavone with potential therapeutic properties, requires accurate and precise quantification for research and drug development purposes. This document outlines the performance of each method based on key validation parameters, details the experimental protocols, and provides a logical workflow for cross-validation.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the typical performance characteristics of HPTLC and HPLC-MS/MS for the quantification of flavones, providing a comparative framework for this compound analysis. The data presented is a synthesis of findings from various studies on flavonoid quantification.
| Validation Parameter | High-Performance Thin-Layer Chromatography (HPTLC) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) |
| **Linearity (R²) ** | > 0.99[1][2] | > 0.997[3] |
| Limit of Detection (LOD) | 4 - 122 ng/spot[4] | 0.5 - 1.0 ng/mL[3] |
| Limit of Quantification (LOQ) | 12 - 376 ng/spot[4] | 1.0 - 3.0 ng/mL[3] |
| Accuracy (% Recovery) | 98.06 - 101.56%[5] | 90.9 - 125.4%[6] |
| Precision (%RSD) | < 2%[4] | < 10%[6] |
Experimental Protocols
High-Performance Thin-Layer Chromatography (HPTLC)
This method offers a simple, rapid, and cost-effective approach for the quantification of this compound.
1. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this, prepare a series of working standards of different concentrations by serial dilution.
-
Sample Solution: Extract this compound from the plant matrix using a suitable solvent such as methanol or ethanol. The extract may require filtration before application.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of solvents optimized for the separation of flavones, such as toluene: ethyl acetate: formic acid in a specific ratio (e.g., 5:4:1, v/v/v).
-
Application: Apply the standard and sample solutions as bands of a specific length using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase vapor for a specified distance.
-
Densitometric Analysis: After drying the plate, scan the bands using a densitometer at the wavelength of maximum absorbance for this compound (e.g., 254 nm or 366 nm).
3. Method Validation:
-
Linearity: Plot the peak area against the corresponding concentration of the applied standards to construct a calibration curve.
-
Accuracy: Determine the accuracy by performing recovery studies, spiking a known amount of standard into a pre-analyzed sample.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) by analyzing the samples multiple times.
-
LOD and LOQ: Calculate from the standard deviation of the response and the slope of the calibration curve.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
This technique provides high sensitivity and selectivity, making it suitable for the quantification of this compound at low concentrations in complex matrices.
1. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of calibration standards by dilution.
-
Sample Solution: Extract this compound from the matrix, followed by filtration through a 0.22 µm syringe filter to remove particulate matter.
2. HPLC-MS/MS Conditions:
-
Chromatographic Separation (HPLC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode is often employed.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantification. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
3. Method Validation:
-
Linearity: Establish a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.
-
Accuracy and Precision: Evaluate by analyzing quality control (QC) samples at different concentration levels on the same day and on different days.
-
LOD and LOQ: Determine based on the signal-to-noise ratio.
Mandatory Visualization
Cross-Validation Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound quantification.
Caption: Workflow for cross-validating HPTLC and HPLC-MS/MS methods.
Signaling Pathway (Illustrative Example)
While the direct signaling pathway of this compound is a subject of ongoing research, the following diagram illustrates a hypothetical pathway involving the modulation of an inflammatory response, a common activity of flavonoids.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Method Development and Validation for UHPLC-MS-MS Determination of Hop Prenylflavonoids in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Thevetiaflavone: A Comparative Analysis of its Efficacy Against Leading Flavonoids
In the vast landscape of natural compounds, flavonoids have emerged as prominent candidates for drug development due to their diverse pharmacological activities. This guide provides a comprehensive comparison of the efficacy of Thevetiaflavone with three other well-known flavonoids: Quercetin, Luteolin, and Apigenin. The analysis focuses on their antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data.
At a Glance: Comparative Efficacy
| Flavonoid | Antioxidant Activity (DPPH Assay, IC50) | Anti-inflammatory Activity (NO Inhibition, IC50) | Anticancer Activity (MCF-7 Cells, IC50) |
| This compound | Data not available | Data not available | Data not available |
| Quercetin | ~5-20 µg/mL[1][2] | ~27 µM[3] | Data varies |
| Luteolin | ~26 µg/mL[4] | ~17-27 µM[3][5] | Data varies |
| Apigenin | Data varies | ~23 µM[3] | ~38 µM[6] |
Note: Direct comparative studies involving purified this compound are limited. The data for this compound in this table is currently unavailable in the reviewed literature. The provided values for other flavonoids are approximate and can vary based on specific experimental conditions.
In-Depth Analysis
Antioxidant Efficacy: Quercetin as a Benchmark
Quercetin is a powerhouse of antioxidant activity, consistently demonstrating low IC50 values in DPPH radical scavenging assays, typically ranging from 5 to 20 µg/mL.[1][2] This potent free radical scavenging ability is a key contributor to its protective effects against oxidative stress-related diseases. While data for isolated this compound is not currently available, studies on extracts of Thevetia peruviana, which contains this compound, suggest that the plant possesses antioxidant properties. However, without specific IC50 values for the purified compound, a direct comparison of its potency with quercetin remains to be elucidated. Luteolin has also demonstrated notable antioxidant activity, with a reported IC50 value of approximately 26 µg/mL in a DPPH assay.[4]
Anti-inflammatory Properties: A Focus on Nitric Oxide Inhibition
The inhibition of nitric oxide (NO) production is a key indicator of anti-inflammatory potential. Luteolin and Apigenin have shown significant efficacy in this regard. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Luteolin exhibits an IC50 value for NO inhibition in the range of 17-27 µM.[3][5] Similarly, Apigenin has an IC50 value of approximately 23 µM for NO inhibition.[3] Quercetin also demonstrates anti-inflammatory effects by inhibiting NO production, with a reported IC50 of around 27 µM.[3]
Currently, there is a lack of specific data on the IC50 value of isolated this compound for nitric oxide inhibition. Research on extracts from plants containing this compound indicates general anti-inflammatory effects, but quantitative data for the pure compound is necessary for a direct comparison.
Anticancer Potential: Cytotoxicity in Breast Cancer Cells
Apigenin has been a subject of extensive research for its anticancer properties. In studies using the MCF-7 human breast cancer cell line, Apigenin has been shown to induce cell death with an IC50 value of approximately 38 µM.[6] While methanolic extracts of Thevetia peruviana fruit, containing this compound, have exhibited cytotoxic activity against various cancer cell lines, including breast cancer, specific IC50 values for the isolated this compound are not yet reported in the available literature. This highlights a critical gap in understanding the specific contribution of this compound to the observed anticancer effects of the plant extract.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of flavonoids are intrinsically linked to their ability to modulate key cellular signaling pathways.
Quercetin, Luteolin, and Apigenin are known to exert their anti-inflammatory and anticancer effects by targeting pathways such as:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): These flavonoids can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell survival and proliferation.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): This pathway is crucial for cell growth, survival, and proliferation. Quercetin, Luteolin, and Apigenin have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.
-
MAPK (Mitogen-Activated Protein Kinase): The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a significant role in inflammation and cancer. These flavonoids can modulate different branches of the MAPK pathway to exert their effects.
The specific signaling pathways modulated by This compound are not yet well-elucidated. Preliminary studies suggest it may be involved in apoptosis by modulating the expression of Bcl-2 family proteins. Further research is needed to fully understand its molecular targets and mechanisms of action.
Experimental Protocols
To ensure the reproducibility and accurate comparison of efficacy data, detailed experimental protocols are essential. Below are summaries of the methodologies for the key assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
General Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).
-
Various concentrations of the test flavonoid are added to the DPPH solution.
-
The reaction mixture is incubated in the dark for a set period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the flavonoid required to scavenge 50% of the DPPH radicals) is determined.
Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in immune cells.
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.
General Procedure:
-
RAW 264.7 macrophage cells are cultured in appropriate media.
-
The cells are pre-treated with various concentrations of the test flavonoid for a specific duration.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The Griess reagent is added to the supernatant, and the absorbance is measured at a wavelength of around 540 nm.
-
The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated to determine the IC50 value.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound on cancer cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
General Procedure:
-
Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere.
-
The cells are treated with various concentrations of the test flavonoid for a specific period (e.g., 24, 48, or 72 hours).
-
An MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength between 500 and 600 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the flavonoid that inhibits cell growth by 50%) is determined.
Conclusion and Future Directions
While Quercetin, Luteolin, and Apigenin have well-documented antioxidant, anti-inflammatory, and anticancer properties with established mechanisms of action, this compound remains a comparatively understudied flavonoid. The available data suggests its potential as a bioactive compound, particularly in the context of cancer. However, to establish its efficacy relative to other prominent flavonoids, further research is imperative. Specifically, studies focusing on the isolation and purification of this compound followed by comprehensive in vitro and in vivo testing are needed to determine its IC50 values in various assays and to elucidate the signaling pathways it modulates. Such data will be crucial for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid-Mediated Suppression of Tumor Angiogenesis: Roles of Ang-Tie/PI3K/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apigenin, a dietary flavonoid, induces apoptosis, DNA damage, and oxidative stress in human breast cancer MCF-7 and MDA MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of Thevetiaflavone's mechanism of action in apoptosis
For Researchers, Scientists, and Drug Development Professionals
Thevetiaflavone, a flavonoid found in plants such as Wikstroemia indica and Thevetia peruviana, has demonstrated potential as a pro-apoptotic agent in preclinical studies.[1][2][3] This guide provides a comparative analysis of this compound's mechanism of action in apoptosis, juxtaposed with other well-characterized flavonoids, to offer a comprehensive understanding for researchers in oncology and drug discovery.
Comparative Analysis of Apoptotic Mechanisms
This compound appears to induce apoptosis through the intrinsic, or mitochondrial, pathway.[1] This is characterized by its influence on the Bcl-2 family of proteins, leading to the downregulation of the pro-apoptotic protein Bax and the upregulation of the anti-apoptotic protein Bcl-2.[1] This modulation of the Bax/Bcl-2 ratio is a critical step in mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c. Furthermore, this compound has been shown to decrease the expression of caspase-3, a key executioner caspase in the apoptotic cascade.[1]
In comparison, other flavonoids exhibit a broader and more detailed range of apoptotic activities, often engaging both intrinsic and extrinsic pathways and modulating various signaling cascades.
| Feature | This compound | Theaflavins | Apigenin | Wogonin & Fisetin |
| Primary Apoptotic Pathway | Intrinsic (Mitochondrial)[1] | Intrinsic & Extrinsic[4] | Intrinsic & Extrinsic[5][6][7][8] | Intrinsic & Extrinsic[9][10][11] |
| Effect on Bcl-2 Family | ↓ Bax, ↑ Bcl-2[1] | ↓ Bcl-2, ↑ Bax[4][12] | ↓ Bcl-2, ↑ Bax[13] | ↓ Bcl-2, ↑ Bax[9][13] |
| Caspase Activation | ↓ Caspase-3[1] | ↑ Cleaved Caspase-3, -7, -8, -9[4][12] | ↑ Cleaved Caspase-3, -8, -9[5][6] | ↑ Cleaved Caspase-3, -8, -9[9][14] |
| Signaling Pathway Modulation | Not extensively studied | ↓ PI3K/Akt/mTOR, c-Myc; ↑ p53[4] | ↓ STAT3, NF-κB, PI3K/Akt; ↑ p53[8][13][15] | ↓ PI3K/Akt, STAT3; ↑ ERK, p38 MAPKs[9][16][14][17] |
| Other Notable Effects | Reduces intracellular Ca2+ levels[1] | Inhibits aromatase activity, induces G2/M cell cycle arrest[4] | Induces G2/M cell cycle arrest, inhibits HER2 signaling[5][8] | Inhibits CDK9, downregulates Mcl-1[18] |
Signaling Pathways in Flavonoid-Induced Apoptosis
The antitumor effects of many flavonoids are attributed to their ability to modulate key signaling pathways that regulate cell survival and death.
Caption: Comparative signaling pathways of this compound and other flavonoids in apoptosis.
Experimental Protocols
To validate the mechanism of action of this compound and compare it with other flavonoids, the following experimental protocols are recommended:
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and other flavonoids on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or other flavonoids for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Analysis by Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic cells after treatment.
Protocol:
-
Treat cells with the IC50 concentration of this compound or other flavonoids for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis
Objective: To detect the expression levels of apoptosis-related proteins.
Protocol:
-
Treat cells with the desired concentrations of flavonoids.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 30-50 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, Caspase-3, Cleaved Caspase-3, PARP, etc., overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apigenin Induces Apoptosis and Inhibits Migration in Human Cholangiocarcinoma Cells [mdpi.com]
- 6. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells [jstage.jst.go.jp]
- 8. Apigenin induces apoptosis via extrinsic pathway, inducing p53 and inhibiting STAT3 and NFκB signaling in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wogonin Induces Apoptosis by Activation of ERK and p38 MAPKs Signaling Pathways and Generation of Reactive Oxygen Species in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fisetin Induces Apoptosis of HSC3 Human Oral Cancer Cells Through Endoplasmic Reticulum Stress and Dysfunction of Mitochondria-mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological effects and mechanisms of fisetin in cancer: a promising anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Theaflavin promoted apoptosis in nasopharyngeal carcinoma unexpectedly via inducing autophagy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Apigenin in Cancer Prevention via the Induction of Apoptosis and Autophagy [jcpjournal.org]
- 14. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]
- 16. Wogonin induces apoptosis and down-regulates survivin in human breast cancer MCF-7 cells by modulating PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Thevetiaflavone: An Unexplored Candidate in Flavonoid Therapeutics
While direct in vivo validation of the therapeutic potential of isolated Thevetiaflavone remains elusive in current scientific literature, extracts of its source plant, Thevetia peruviana, demonstrate significant promise in preclinical models. These extracts, rich in a variety of flavonoids, exhibit notable anti-inflammatory and wound healing properties. This guide provides a comparative overview of the documented in vivo effects of Thevetia peruviana extracts and places them in the context of well-established therapeutic flavonoids like Quercetin, Apigenin, and Luteolin.
The therapeutic landscape of natural compounds is increasingly focused on flavonoids for their potent antioxidant, anti-inflammatory, and anti-cancer activities. This compound, a flavone constituent of Thevetia peruviana, represents a promising but understudied molecule. Although direct evidence for its efficacy is lacking, the demonstrated biological activities of its parent plant's extracts offer a foundation for inferring its potential therapeutic applications.
Comparative Analysis of In Vivo Therapeutic Potential
To contextualize the potential of this compound, this section compares the in vivo findings for Thevetia peruviana extracts with those of Quercetin, Apigenin, and Luteolin across key therapeutic areas.
Anti-Inflammatory Activity
Extracts from Thevetia peruviana have shown anti-inflammatory effects, a hallmark of many flavonoids. This activity is often attributed to the inhibition of pro-inflammatory mediators.
| Compound/Extract | Animal Model | Key Findings |
| Thevetia peruviana Flower Extract | Rat paw edema model | Reduction in paw edema, suggesting inhibition of inflammatory mediators.[1] |
| Quercetin | Murine models of colitis | Decreased expression of inflammatory cytokines (TNF-α, IL-6) and reduced intestinal inflammation. |
| Apigenin | Carrageenan-induced rat paw edema | Significant inhibition of paw edema and reduction in inflammatory markers.[2] |
| Luteolin | Murine models of acute lung injury | Attenuated inflammatory cell infiltration and production of pro-inflammatory cytokines. |
Wound Healing Activity
The wound healing properties of Thevetia peruviana extracts have been documented, highlighting their potential to accelerate tissue repair processes. This is often linked to a combination of antioxidant and anti-inflammatory actions, as well as the promotion of collagen deposition.
| Compound/Extract | Animal Model | Key Findings |
| Thevetia peruviana Leaf and Fruit Rind Extracts | Rat incision and excision wound models | Increased wound breaking strength, enhanced wound contraction, and histological evidence of increased collagen formation.[3] |
| Quercetin | Diabetic rat wound model | Accelerated wound closure, increased collagen synthesis, and enhanced angiogenesis. |
| Apigenin | Murine skin wound model | Promoted re-epithelialization and granulation tissue formation. |
| Luteolin | Rat skin incision model | Improved wound healing by modulating inflammatory responses and oxidative stress. |
Anticancer Potential
While direct in vivo anticancer studies on this compound are absent, various flavonoids have demonstrated significant antitumor effects in animal models. The potential anticancer activity of Thevetia peruviana extracts has been suggested, primarily attributed to its diverse phytochemical constituents, including flavonoids.[4][5]
| Compound/Extract | Animal Model | Key Findings |
| Thevetia peruviana Extracts | (Not specified in reviewed literature) | General cytotoxic effects against cancer cell lines in vitro have been reported, suggesting potential for in vivo activity.[4][5] |
| Quercetin | Xenograft models of various cancers | Inhibition of tumor growth and angiogenesis, and induction of apoptosis. |
| Apigenin | Xenograft models of prostate and breast cancer | Suppressed tumor growth and metastasis.[6] |
| Luteolin | Xenograft models of lung and breast cancer | Inhibited tumor growth and induced apoptosis.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Animals: Male Wistar rats (150-200g) are used.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw.
-
Treatment: The test compound (e.g., Thevetia peruviana extract, Quercetin, Apigenin) or vehicle is administered orally or intraperitoneally at a specified dose 1 hour before carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Excision Wound Model in Rats (Wound Healing)
-
Animals: Wistar rats of either sex (200-250g) are used.
-
Wound Creation: An impression of a 500 mm² area is made on the shaved dorsal thoracic region, and the full thickness of the skin is excised.
-
Treatment: The test extract or vehicle is applied topically to the wound area daily.
-
Measurement: The wound area is traced on a transparent paper on days 4, 8, 12, and 16, and the area is measured using a graph paper. The period of epithelialization is also noted.
-
Analysis: The percentage of wound contraction is calculated. On the final day, tissue samples can be collected for histological analysis to assess collagen deposition and re-epithelialization.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental designs can aid in understanding the complex biological processes and research methodologies.
Caption: Postulated anti-inflammatory mechanism of this compound.
Caption: Workflow for evaluating wound healing potential in an excision model.
Conclusion and Future Directions
This compound, as a component of Thevetia peruviana, is associated with promising in vivo anti-inflammatory and wound healing activities. However, the lack of studies on the isolated compound makes it difficult to definitively attribute these effects to this compound alone. Future research should focus on the isolation and purification of this compound and subsequent in vivo validation of its therapeutic potential. Such studies would not only elucidate the specific contributions of this flavonoid to the observed effects of Thevetia peruviana extracts but also pave the way for its potential development as a novel therapeutic agent. Comparative studies against established flavonoids like Quercetin, Apigenin, and Luteolin will be crucial in determining its relative efficacy and potential clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Wound healing potentials of Thevetia peruviana: Antioxidants and inflammatory markers criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
